Product packaging for 3-Amino-5-cyanobenzoic acid(Cat. No.:CAS No. 1000341-18-3)

3-Amino-5-cyanobenzoic acid

Cat. No.: B3069889
CAS No.: 1000341-18-3
M. Wt: 162.15 g/mol
InChI Key: CCWVOHSNQZFXQU-UHFFFAOYSA-N
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Description

3-Amino-5-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B3069889 3-Amino-5-cyanobenzoic acid CAS No. 1000341-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWVOHSNQZFXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310582
Record name 3-Amino-5-cyanobenzoic acid
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Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-18-3
Record name 3-Amino-5-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-cyanobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-cyanobenzoic Acid from 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-amino-5-cyanobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 3,5-dinitrobenzoic acid and proceeds through a carefully orchestrated sequence of reduction, selective mono-diazotization, and a subsequent Sandmeyer reaction. This document delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for achieving optimal yields and purity. The content is structured to offer both a high-level strategic understanding and a detailed, practical guide for laboratory execution.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its trifunctional nature, possessing amino, cyano, and carboxylic acid moieties, allows for diverse chemical modifications, making it a versatile scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of these functional groups on the aromatic ring offers unique opportunities for creating targeted molecular architectures with specific biological activities or material properties.

The synthetic route detailed herein is designed to be efficient and scalable, starting from an inexpensive and commercially available precursor. Understanding the nuances of each synthetic step is paramount to the successful synthesis of this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 3-aminobenzoic acid is not a direct transformation. A more strategic and controllable multi-step approach is required. The most logical and efficient pathway commences with 3,5-dinitrobenzoic acid, which can be readily prepared by the dinitration of benzoic acid[1][2][3]. The overall synthetic transformation is depicted below:

Overall Synthesis Start 3,5-Dinitrobenzoic Acid Intermediate 3,5-Diaminobenzoic Acid Start->Intermediate Reduction Intermediate2 3-Amino-5-diazoniumbenzoic acid salt Intermediate->Intermediate2 Selective Mono-diazotization End This compound Intermediate2->End Sandmeyer Reaction (Cyanation)

O2N-C6H3(COOH)-NO2 + 6H2 --(Catalyst)--> H2N-C6H3(COOH)-NH2 + 4H2O

H2N-C6H3(COOH)-NH2 + NaNO2 + 2HCl --(0-5 °C)--> [N2]+-C6H3(COOH)-NH2·Cl- + NaCl + 2H2O

Caption: An alternative synthetic route involving a protection/deprotection sequence.

Step 3: Sandmeyer Reaction - Cyanation of the Mono-diazonium Salt

The Sandmeyer reaction is a classic and reliable method for converting an aryl diazonium salt to an aryl nitrile. [4]This reaction is typically catalyzed by copper(I) salts.

Reaction:

Causality of Experimental Choices:

  • Cyanide Source: Cuprous cyanide (CuCN) is the most common reagent for the Sandmeyer cyanation. [4]It serves as both the source of the cyanide nucleophile and the catalyst.

  • Temperature: The reaction is typically carried out at or slightly above room temperature to facilitate the decomposition of the diazonium salt and the formation of the C-CN bond.

  • Neutralization: The acidic solution of the diazonium salt is often neutralized or made slightly basic before the addition of the cyanide reagent to promote the reaction.

Experimental Protocol:

  • In a separate flask, a solution or slurry of cuprous cyanide (1.1 equivalents) in water or an aqueous solution of sodium or potassium cyanide is prepared and cooled.

  • The cold diazonium salt solution from the previous step is slowly added to the cyanide solution with vigorous stirring.

  • The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure complete reaction, which is often indicated by the cessation of nitrogen gas evolution.

  • After the reaction is complete, the mixture is typically acidified to protonate the product and any unreacted starting materials.

  • The crude this compound is then isolated by filtration or extraction and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Summary and Yields

The following table summarizes the expected outcomes for each step of the synthesis. Actual yields may vary depending on the reaction scale and optimization of conditions.

StepReactionStarting MaterialProductReagentsTypical Yield
1Reduction3,5-Dinitrobenzoic Acid3,5-Diaminobenzoic AcidH₂, Pd/C>95%
2Diazotization3,5-Diaminobenzoic Acid3-Amino-5-diazoniumbenzoic acid saltNaNO₂, HClIn situ
3Sandmeyer3-Amino-5-diazoniumbenzoic acid saltThis compoundCuCN60-80%

Conclusion

The synthesis of this compound from 3,5-dinitrobenzoic acid represents a practical and efficient route to this valuable chemical intermediate. The success of this multi-step synthesis hinges on the careful control of reaction conditions, particularly during the selective mono-diazotization step. By understanding the underlying principles of each transformation and adhering to the detailed protocols provided, researchers can reliably produce high-purity this compound for a wide range of applications in drug discovery and materials science. Further optimization of the selective diazotization step could lead to even higher overall yields, enhancing the economic viability of this synthetic pathway on a larger scale.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-5-cyanobenzoic acid (CAS No: 1000341-18-3), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for its analysis.

Molecular Structure and Core Chemical Identity

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano group at positions 1, 3, and 5, respectively. This unique substitution pattern imparts a distinct electronic and steric profile, influencing its reactivity and physical properties. The presence of both an electron-donating amino group and electron-withdrawing cyano and carboxyl groups creates a molecule with interesting potential for forming hydrogen bonds and participating in various chemical reactions.

IdentifierValueSource
CAS Number 1000341-18-3--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--[3]
Molecular Weight 162.15 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms Not available
Physical Form Light yellow to light brown solid--INVALID-LINK--[3]

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, we present a combination of predicted values and data from structurally analogous compounds to provide a robust understanding of its likely properties.

PropertyPredicted/Analogous ValueRationale and Comparative Insights
Melting Point (°C) Estimated: 190 - 230The melting point is influenced by both the amino and cyano groups. 3-Aminobenzoic acid has a melting point of 173 °C[4], while 3-cyanobenzoic acid melts at a higher range of 218-222 °C[5]. The presence of both functional groups, allowing for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggests a melting point within this range.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol)Similar to its parent compounds, 3-aminobenzoic acid and 3-cyanobenzoic acid, it is expected to have limited solubility in water due to the hydrophobic benzene ring[6][7]. The polar functional groups will facilitate solubility in polar organic solvents.
pKa Carboxylic Acid: ~3.0 - 4.0; Amino Group: ~3.5 - 4.5The pKa of the carboxylic acid in 3-cyanobenzoic acid is approximately 3.60[8]. The amino group in 3-aminobenzoic acid has a pKa of about 4.79, while its carboxylic acid pKa is around 3.07[6]. The electron-withdrawing nature of the cyano group is expected to increase the acidity of both the carboxylic acid and the anilinium ion.
LogP Estimated: 1.0 - 1.53-Aminobenzoic acid has a LogP of 0.65[4]. The addition of a cyano group generally increases the lipophilicity. Therefore, a slightly higher LogP value is anticipated for this compound.

Spectral Characterization: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The substitution pattern will lead to a specific splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. Key expected signals include those for the carboxyl carbon, the cyano carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.

  • O-H stretching: A broad band from 2500-3300 cm⁻¹ from the carboxylic acid.

  • C≡N stretching: A sharp peak around 2220-2260 cm⁻¹.

  • C=O stretching: A strong absorption around 1680-1710 cm⁻¹ from the carboxylic acid.

  • C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of substituted benzoic acids. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm[9]. The presence of the cyano group may cause a slight shift in these absorption bands.

Analytical Methodologies

The following section details robust protocols for the analysis of this compound, drawing from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the method of choice for the separation and quantification of aminobenzoic acid isomers and related compounds due to its efficiency and selectivity. A C18 column is typically effective, and a mixed-mode column can offer enhanced separation of isomers by utilizing both hydrophobic and ionic interactions[10].

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Inject Sample Sample->Injector MobilePhase Prepare Solvents A & B MobilePhase->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Quantify & Qualify Chromatogram->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[11]. Harmful if swallowed.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[12].

    • Handle in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12].

Safe Handling Workflow:

Safety_Workflow Start Handling Procedure Start Assess Assess Hazards (Review SDS of related compounds) Start->Assess PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Weighing Weigh Solid Carefully (Avoid Dust Generation) Handling->Weighing Disposal Dispose of Waste (Follow Institutional Guidelines) Weighing->Disposal Decontaminate Clean Work Area & Decontaminate Disposal->Decontaminate End Procedure Complete Decontaminate->End

Caption: A generalized workflow for the safe handling of this compound.

Conclusion

This compound is a molecule with significant potential in various scientific fields. While comprehensive experimental data is still emerging, this guide provides a solid foundation for its physicochemical properties based on predictive methods and analysis of analogous structures. The outlined analytical and safety protocols offer a starting point for researchers to work with this compound effectively and safely. As research progresses, a more detailed experimental characterization will undoubtedly further elucidate the properties and applications of this versatile chemical building block.

References

An In-Depth Technical Guide to 3-Amino-5-cyanobenzoic Acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-5-cyanobenzoic acid, a key chemical intermediate for professionals in research, drug development, and materials science. We will delve into its chemical identity, plausible synthetic routes, key applications, and essential safety protocols, offering field-proven insights into its utility and handling.

Core Chemical Identity

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano (nitrile) group at positions 1, 3, and 5, respectively. This trifunctional arrangement makes it a highly valuable and versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating properties of the amino group, creates a unique electronic profile that influences its reactivity and application potential.

PropertyValueSource
CAS Number 1000341-18-3[1][2]
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol Calculated
Appearance Light yellow to light brown solid[3]
Purity >97% (Commercially available)[1][2]

While this compound is commercially available, detailed characterization data such as a specific melting point and solubility in various solvents are not extensively documented in peer-reviewed literature. However, based on related isomers like 3-aminobenzoic acid (m.p. ~173 °C) and 3-cyanobenzoic acid (m.p. 218-224 °C), a melting point in the range of 180-230 °C can be anticipated.[4] Solubility is expected to be limited in water but higher in polar organic solvents such as DMSO and methanol.

Synthesis Pathway: A Chemist's Perspective

The proposed synthesis starts from the readily available 3,5-dinitrobenzoic acid. The causality behind this choice is the ability to selectively reduce one nitro group to an amine, perform the Sandmeyer reaction to install the cyano group, and then reduce the second nitro group to arrive at the final product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Sandmeyer Reaction (Diazotization & Cyanation) cluster_2 Step 3: Final Reduction A 3,5-Dinitrobenzoic acid B 3-Amino-5-nitrobenzoic acid A->B  Na2S or (NH4)2S  (Controlled Stoichiometry) C Diazonium Salt Intermediate B->C  1. NaNO2, aq. HCl  0-5 °C D 3-Cyano-5-nitrobenzoic acid C->D  2. CuCN, KCN E This compound D->E  Fe / HCl or H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative, logical synthesis based on established chemical principles and should be optimized and validated in a laboratory setting.

Step 1: Selective Mono-Reduction of 3,5-Dinitrobenzoic Acid

  • Rationale: The use of a mild reducing agent like sodium sulfide or ammonium sulfide allows for the selective reduction of one nitro group while leaving the other intact. This selectivity is crucial for the subsequent targeted reactions.

  • Procedure:

    • Suspend 3,5-dinitrobenzoic acid (1 eq.) in a mixture of ethanol and water.

    • Prepare a solution of sodium sulfide (approx. 1.2 eq.) in water.

    • Add the sodium sulfide solution dropwise to the stirred suspension at room temperature. The reaction is exothermic and the color will change significantly.

    • After the addition is complete, gently heat the mixture at reflux for 2-3 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-amino-5-nitrobenzoic acid.

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

  • Rationale: This classic two-part reaction first converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate. The diazonium group can then be displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

  • Procedure:

    • Suspend 3-amino-5-nitrobenzoic acid (1 eq.) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to ensure the stability of the diazonium salt. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

    • Cool the mixture, acidify to precipitate the product, filter, wash, and dry to obtain 3-cyano-5-nitrobenzoic acid.

Step 3: Reduction of the Remaining Nitro Group

  • Rationale: The final step involves the reduction of the remaining nitro group to the target amino group. A robust method like iron in acidic medium or catalytic hydrogenation is effective for this transformation.

  • Procedure:

    • Suspend 3-cyano-5-nitrobenzoic acid (1 eq.) in a mixture of ethanol and water.

    • Add iron powder (3-4 eq.) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter it hot through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a powerful building block. Each group can be addressed with high chemical selectivity, allowing for the construction of complex molecular architectures.

  • Pharmaceutical Synthesis: Aminobenzoic acids are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents.[7] The amino group serves as a handle for amide bond formation or as a nucleophile, the carboxylic acid allows for the creation of esters and amides, and the cyano group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions to form heterocycles. This compound is an ideal starting material for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.[8][9]

  • Materials Science: The rigid aromatic core and multiple functional groups are desirable in materials science. It can be used as a monomer for the synthesis of specialty polyamides or polyimides with tailored properties. The cyano group can enhance thermal stability and dipole moment, making resulting polymers of interest for applications in organic electronics and high-performance films.[8]

  • Agrochemicals: Substituted aminobenzoic acids are key intermediates in the synthesis of modern insecticides and herbicides. The specific substitution pattern of this compound makes it a candidate for developing new active ingredients.[7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed toxicological profile for this compound is not widely published, data from closely related chemicals and supplier safety information provide a strong basis for safe handling protocols.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potent and versatile chemical intermediate. Its unique trifunctional nature provides chemists and researchers with a powerful tool for constructing complex molecules with significant potential in drug discovery, materials science, and agrochemicals. While detailed literature on its synthesis and properties is emerging, its structural motifs are well-precedented in a multitude of high-value applications. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

solubility of 3-Amino-5-cyanobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-5-cyanobenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust theoretical framework based on its physicochemical properties and draws comparisons with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a cyano group. This trifunctional nature makes it an attractive scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The strategic manipulation of these functional groups allows for the construction of various heterocyclic systems and other pharmacologically relevant structures.

The is a pivotal consideration at multiple stages of the drug development pipeline:

  • Synthetic Chemistry: The choice of solvent is paramount for achieving optimal reaction conditions, influencing reaction rates, and facilitating the ease of product isolation and purification.

  • Crystallization and Polymorphism: Controlled crystallization from specific solvents is essential for obtaining the desired crystalline form (polymorph) of a compound, which can significantly impact its stability, dissolution rate, and bioavailability.

  • Formulation: The development of a viable drug product often necessitates dissolving the API in a suitable solvent system for the preparation of liquid formulations or for processing into solid dosage forms.

Understanding the interplay between the molecular structure of this compound and the properties of various organic solvents is therefore indispensable for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first characterize its key physicochemical properties. These properties govern its interactions with solvent molecules.

PropertyValue/InformationSource
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--[1]
Molecular Weight 162.15 g/mol --INVALID-LINK--[1]
Appearance Light yellow to light brown solid--INVALID-LINK--
Melting Point Data not readily available. For comparison, 3-cyanobenzoic acid has a melting point of 217-222 °C, and 3-aminobenzoic acid has a melting point of 173 °C.--INVALID-LINK--, --INVALID-LINK--[2]
pKa Estimated values: The carboxylic acid pKa is likely to be around 3-4, while the anilinium ion pKa is expected to be around 2-3.
Structure

The presence of both a hydrogen bond donor (amino group, carboxylic acid) and hydrogen bond acceptors (cyano group, carboxylic acid) suggests that this compound is a polar molecule capable of engaging in a variety of intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes are more soluble in nonpolar solvents. The overall polarity of a molecule is a result of its functional groups and their arrangement.

The solubility of this compound in a given organic solvent will be determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.[4]

  • Polar Protic Solvents: These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors.[4] Given the functional groups present in this compound, it is expected to exhibit good solubility in these solvents due to the potential for strong hydrogen bonding interactions.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[4] this compound is expected to have moderate to good solubility in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the solute's donor groups.

  • Nonpolar Solvents: Solvents such as toluene and hexane have low dielectric constants and are incapable of significant hydrogen bonding. It is anticipated that this compound will have poor solubility in these solvents due to the significant mismatch in polarity.

G cluster_Solute This compound (Solute) cluster_Solvents Organic Solvents Solute Polar H-bond donor/acceptor PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic High Solubility (Strong H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Moderate to Good Solubility (Dipole-dipole, H-bonding) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Low Solubility (Polarity Mismatch)

Comparative Solubility Analysis with Structural Analogs

While direct quantitative data for this compound is scarce, examining the solubility of its structural analogs can provide valuable insights.

CompoundSolventSolubility (mol/L at ~298 K)Reference
Benzoic AcidEthanol~3.0--INVALID-LINK--
3-Aminobenzoic AcidWater5.9 mg/mL (at 15°C)--INVALID-LINK--[2]
3-Nitrobenzoic AcidMethanol~0.3--INVALID-LINK--
3-Nitrobenzoic AcidEthanol~0.2--INVALID-LINK--
3,5-Dinitrobenzoic AcidMethanol~0.17--INVALID-LINK--
3,5-Dinitrobenzoic AcidEthanol~0.12--INVALID-LINK--

Note: The data for nitrobenzoic acids is included to illustrate the impact of polar substituents on solubility.

From this comparative data, it is evident that polar functional groups significantly influence solubility. The amino group in 3-aminobenzoic acid enhances its polarity and hydrogen bonding capacity, leading to appreciable water solubility. Conversely, the nitro groups, while polar, can lead to strong crystal lattice energies, potentially reducing solubility compared to the parent benzoic acid in some organic solvents.

For this compound, the combined presence of the polar amino and cyano groups, along with the carboxylic acid, suggests that its solubility behavior will be complex but generally favor polar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a well-controlled experimental procedure is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G Prep Preparation: Add excess solute to solvent in vials Equil Equilibration: Shake at constant temperature until equilibrium Prep->Equil Filt Filtration: Filter the supernatant to remove undissolved solid Equil->Filt Dil Dilution: Accurately dilute the saturated solution Filt->Dil Anal Analysis: Determine concentration using HPLC or UV-Vis Dil->Anal Calc Calculation: Calculate solubility from concentration and dilution factor Anal->Calc

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately pipette a known volume of the filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the chosen solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or g/100g of solvent.

Conclusion and Future Perspectives

While a comprehensive experimental dataset for the solubility of this compound in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. The presence of multiple polar functional groups capable of hydrogen bonding strongly suggests that its solubility will be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents.

The detailed experimental protocol provided herein empowers researchers to generate high-quality, in-house solubility data, which is essential for the effective use of this compound in pharmaceutical research and development. Future work should focus on the systematic experimental determination of the solubility of this important building block in a variety of common organic solvents at different temperatures. Such data would be invaluable for the development of predictive solubility models and for the optimization of synthetic and crystallization processes.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 3-Amino-5-cyanobenzoic acid, a key building block in pharmaceutical and materials science. We delve into the core principles and practical applications of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule. This document, intended for researchers and drug development professionals, emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring an amine (-NH2), a cyano (-C≡N), and a carboxylic acid (-COOH) group. This unique combination of functionalities makes it a versatile precursor in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Accurate and robust analytical characterization is therefore paramount to ensure the identity, purity, and quality of this starting material, which directly impacts the integrity of the final product.

This guide will focus on two powerful analytical techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and fragmentation patterns, which together provide a comprehensive structural fingerprint of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[3] This absorption pattern is unique to the molecule and serves as a molecular fingerprint.

Theoretical Framework: Expected Vibrational Modes

The structure of this compound suggests the presence of several characteristic vibrational modes that can be readily identified in an FT-IR spectrum. A thorough understanding of these expected peaks is crucial for accurate spectral interpretation.

  • Amine (-NH2) Group: The primary amine will exhibit N-H stretching vibrations, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region.[4] The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.

  • Cyano (-C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp absorption, characteristically found in the 2260-2220 cm⁻¹ region.

  • Carboxylic Acid (-COOH) Group: This group gives rise to several distinct peaks. The O-H stretching vibration is a very broad band, often spanning from 3300 to 2500 cm⁻¹, a result of hydrogen bonding.[5] The C=O (carbonyl) stretching vibration is a strong, sharp peak typically located between 1760 and 1690 cm⁻¹. The C-O stretching and O-H bending vibrations are also expected in the fingerprint region (1400-900 cm⁻¹).[6]

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Experimental Protocol: A Self-Validating System

A robust FT-IR analysis requires careful sample preparation and instrument setup to ensure data quality and reproducibility.

Instrumentation: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Rationale: ATR is a preferred sampling technique for solid powders as it requires minimal sample preparation and provides high-quality spectra.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing and Interpretation:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

  • Compare the observed peak positions with the expected vibrational modes outlined in the theoretical framework and with reference spectra from databases such as the NIST Chemistry WebBook.[7][8]

Data Presentation: Expected FT-IR Peak Assignments

The following table summarizes the expected key FT-IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3500 - 3300N-H StretchPrimary AmineTwo medium, sharp bands
3300 - 2500O-H StretchCarboxylic AcidVery broad band
> 3000C-H StretchAromatic RingWeak to medium bands
2260 - 2220C≡N StretchCyanoStrong, sharp band
1760 - 1690C=O StretchCarboxylic AcidStrong, sharp band
1650 - 1580N-H BendPrimary AmineMedium band
1600 - 1450C=C StretchAromatic RingMedium to strong bands
900 - 675C-H Bend (out-of-plane)Aromatic RingMedium to strong bands

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Load Sample Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Ratio Ratio against Background Acquire_Spectrum->Ratio Baseline_Correction Baseline Correction Ratio->Baseline_Correction Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Interpretation Spectral Interpretation Peak_Picking->Interpretation

Caption: Workflow for FT-IR analysis of this compound using ATR.

Mass Spectrometry: Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight of the analyte and its fragmentation pattern, which can be used to deduce its structure.

Theoretical Framework: Ionization and Fragmentation

For a molecule like this compound, which is polar and thermally labile, electrospray ionization (ESI) is the most suitable ionization technique.[10][11] ESI is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.[12]

The molecular formula of this compound is C₈H₆N₂O₂. Its monoisotopic mass is approximately 162.04 g/mol . Therefore, in a high-resolution mass spectrum, we would expect to see the following:

  • Positive Ion Mode (ESI+): A prominent peak at m/z 163.05, corresponding to the protonated molecule [C₈H₆N₂O₂ + H]⁺.

  • Negative Ion Mode (ESI-): A prominent peak at m/z 161.03, corresponding to the deprotonated molecule [C₈H₆N₂O₂ - H]⁻.

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion (e.g., m/z 163.05) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then mass-analyzed. The fragmentation pattern is highly specific to the molecular structure.

Predicted Fragmentation Pathways:

  • Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (18 Da), which would result in a fragment at m/z 145.04.[13]

  • Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (28 Da) from the m/z 145.04 fragment could lead to a fragment at m/z 117.04.[14]

  • Decarboxylation: In negative ion mode, the loss of carbon dioxide (44 Da) from the deprotonated molecule is a characteristic fragmentation of carboxylic acids, which would produce a major fragment ion at m/z 117.03.[15]

Experimental Protocol: A Self-Validating System

A robust mass spectrometry analysis involves careful sample preparation, optimization of instrument parameters, and systematic data analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled with an ESI source is ideal.

Sample Preparation:

  • Rationale: The sample must be dissolved in a solvent compatible with ESI.

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

Mass Spectrometry Analysis:

  • Infusion: The diluted sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the molecular ion.

  • MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., m/z 50-500) in both positive and negative ion modes.

  • MS/MS Analysis:

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.

    • Apply a range of collision energies to induce fragmentation and acquire the product ion spectra.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the expected major ions in the mass spectra of this compound.

Ion ModePrecursor Ion (m/z)FormulaMajor Fragment Ions (m/z)Neutral Loss
ESI+163.05[C₈H₆N₂O₂ + H]⁺145.04H₂O
117.04H₂O + CO
ESI-161.03[C₈H₆N₂O₂ - H]⁻117.03CO₂

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Infuse Infuse into ESI Source Dilute->Infuse Optimize Optimize Source Parameters Infuse->Optimize Full_Scan Acquire Full Scan MS Spectra Optimize->Full_Scan MSMS Perform MS/MS Analysis Full_Scan->MSMS Identify_Molecular_Ion Identify Molecular Ion MSMS->Identify_Molecular_Ion Analyze_Fragments Analyze Fragmentation Pattern Identify_Molecular_Ion->Analyze_Fragments Structure_Elucidation Confirm Structure Analyze_Fragments->Structure_Elucidation

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-cyanobenzoic acid is a bespoke building block in modern medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring an amino, a cyano, and a carboxylic acid group, offers a rich and tunable reactivity profile. However, the interplay of the potent electron-withdrawing cyano and carboxylic acid functionalities profoundly modulates the chemical behavior of the amino group. This guide provides a comprehensive analysis of the electronic structure and reactivity of the amino group in this molecule. We will delve into its attenuated basicity and nucleophilicity, explore the key transformations it can undergo—such as acylation, alkylation, and diazotization—and discuss its application in the synthesis of complex heterocyclic systems. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile molecule in their research and development endeavors.

Electronic Landscape: The Deactivated Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the substituents on the benzene ring. Unlike aniline, where the amino group's lone pair of electrons is readily available, in this molecule, the amino group is significantly deactivated by the presence of two strong electron-withdrawing groups (EWGs): the cyano (-CN) and the carboxylic acid (-COOH) groups, positioned meta to the amine.

These EWGs exert their influence through a combination of inductive and resonance effects, effectively pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density has two major consequences:

  • Diminished Nucleophilicity: The decreased electron density on the nitrogen atom also renders the amino group less nucleophilic. This means it will react more slowly with electrophiles compared to aniline or anilines with electron-donating groups.[1] This attenuated reactivity necessitates more forcing reaction conditions for many standard transformations of aromatic amines.

To quantify the electronic impact of the substituents, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[2]

SubstituentPosition (relative to -NH2)Hammett Constant (σm)Effect
-CNmeta+0.56Electron-withdrawing
-COOHmeta+0.37Electron-withdrawing

Table 1: Hammett constants for the meta-cyano and meta-carboxylic acid groups.[3]

The positive values of the Hammett constants for both the cyano and carboxylic acid groups in the meta position confirm their electron-withdrawing nature through inductive effects. The cumulative effect of these two groups results in a significant deactivation of the amino group.

Key Transformations of the Amino Group

Despite its deactivation, the amino group of this compound remains a versatile functional handle for a variety of chemical transformations. Understanding the necessary reaction conditions is key to successfully employing this building block in synthesis.

N-Acylation

N-acylation of the amino group is a fundamental reaction to form amides. This transformation is often used to protect the amino group, to introduce a new functional moiety, or as a prelude to further synthetic manipulations. Due to the reduced nucleophilicity of the amino group in this compound, more reactive acylating agents or the use of catalysts may be required compared to the acylation of simple anilines.

Typical Acylating Agents:

  • Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and will acylate the amino group, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also effective, and the reaction can be carried out in the presence of a base or sometimes by heating with the anhydride itself.

Experimental Protocol: General Procedure for N-Acetylation

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equivalents) to the stirred solution, maintaining the temperature between 0-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF helps to dissolve the starting material and the polar intermediates.

  • A non-nucleophilic base is crucial to neutralize the acidic byproduct without competing with the amino group for the acylating agent.

  • Controlling the temperature during the addition of the acylating agent is important to manage the exothermicity of the reaction.

Acylation_Workflow

N-Alkylation

Direct N-alkylation of the amino group in this compound with alkyl halides is generally challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More advanced methods, such as reductive amination or transition metal-catalyzed N-alkylation with alcohols, are often more effective.[1][4]

Reductive Amination: This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Transition Metal-Catalyzed N-Alkylation: Catalytic systems based on ruthenium or manganese can facilitate the N-alkylation of anilines with alcohols, a greener alternative to using alkyl halides.[4][5] These reactions often proceed via a "borrowing hydrogen" mechanism.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction: Once imine formation is observed (can be monitored by IR or NMR), add the reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Isolation: Carefully quench the reaction with water or a dilute acid. Adjust the pH to be basic and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the N-alkylated product by column chromatography.

Causality Behind Experimental Choices:

  • The choice of reducing agent is important. Sodium triacetoxyborohydride is milder and more selective for reducing imines in the presence of aldehydes.

  • The reaction is typically carried out as a one-pot procedure to avoid isolating the potentially unstable imine intermediate.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening up a vast array of subsequent transformations. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. This is particularly useful for introducing functionalities that are difficult to install by other means.[6]

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[7]

The resulting diazonium salt of this compound can then be subjected to a Sandmeyer reaction , where a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used to introduce a halide or a cyano group.[8]

Common Sandmeyer Reactions:

  • With CuCl/HCl: Replaces the amino group with a chlorine atom.

  • With CuBr/HBr: Replaces the amino group with a bromine atom.

  • With CuCN/KCN: Replaces the amino group with another cyano group.

Experimental Protocol: Diazotization and Sandmeyer Cyanation

  • Diazotization:

    • Suspend this compound in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl).

    • Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN) at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

    • Extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layer.

  • Purification:

    • Purify the resulting dicyanobenzoic acid by recrystallization or column chromatography.

Diazotization_Sandmeyer

Application in Heterocyclic Synthesis

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery. The amino group, often in concert with the carboxylic acid or cyano group, can participate in cyclization reactions to form fused ring systems.

Benzimidazole Synthesis

Benzimidazoles are a common scaffold in medicinal chemistry. One classic method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions. While this compound is not an o-phenylenediamine itself, it can be a precursor to one, or the amino group can be used to build up the imidazole ring in a stepwise fashion. For instance, after conversion of the carboxylic acid to an amide, the amino group could be acylated and then cyclized. More direct methods might involve reaction with an aldehyde followed by oxidative cyclization.[9][10]

Quinazoline and Quinazolinone Synthesis

Quinazolines and their oxidized counterparts, quinazolinones, are another important class of heterocycles. Their synthesis often involves the reaction of an anthranilic acid (2-aminobenzoic acid) derivative with a source of one or two additional carbon atoms and a nitrogen atom. While this compound is a meta-aminobenzoic acid, its amino group can still be utilized in cyclization reactions to form quinazoline-like structures, particularly if the reaction partner provides the necessary ortho-directing functionality or if an intramolecular cyclization is designed to occur at the 2- or 4-position of the aminobenzoic acid ring.[11][12][13][14] For example, the amino group could react with a formamide equivalent to form a formamidine, which could then be induced to cyclize.

Conclusion

The amino group in this compound, while electronically deactivated by the presence of two meta-directing electron-withdrawing groups, remains a synthetically versatile handle. Its reduced basicity and nucleophilicity necessitate careful consideration of reaction conditions, often requiring more reactive reagents or catalytic activation. However, this attenuated reactivity can also be advantageous in preventing unwanted side reactions. The ability to undergo N-acylation, N-alkylation, and diazotization allows for the introduction of a wide range of functional groups and for the construction of complex molecular architectures, including important heterocyclic scaffolds. A thorough understanding of the electronic principles governing its reactivity is paramount for the successful application of this valuable building block in research and development.

References

A Technical Guide to the Electrophilic Aromatic Substitution of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-cyanobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a potent activating group (-NH₂) and two deactivating groups (-COOH, -CN), presents a complex but predictable landscape for electrophilic aromatic substitution (EAS). This guide provides a detailed technical analysis of the electronic factors governing the regioselectivity of these reactions. We offer field-proven, step-by-step protocols for key transformations—nitration, halogenation, and sulfonation—and explain the chemical reasoning behind each experimental choice. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

The Electronic Architecture: Predicting Regioselectivity

The reactivity of the this compound ring is not uniform; it is a carefully orchestrated interplay of electron-donating and electron-withdrawing forces. Understanding this electronic architecture is paramount to predicting the site of electrophilic attack.

The Director: The Activating Amino Group

The amino group (-NH₂) is a powerful activating group.[1][2] Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This effect is most pronounced at the positions ortho and para to the amino group. Therefore, the -NH₂ group strongly directs incoming electrophiles to the C2, C4, and C6 positions.

The Deactivators: The Cyano and Carboxylic Acid Groups

In contrast, the carboxylic acid (-COOH) and cyano (-CN) groups are both deactivating groups that withdraw electron density from the ring through inductive and resonance effects.[1][3][4] This makes the ring less reactive towards electrophiles. Both are classified as meta-directors because they deactivate the ortho and para positions relative to themselves more than the meta positions.[3][4]

A Synthesis of Effects: The Hierarchy of Control

When both activating and deactivating groups are present, the position of electrophilic substitution is dictated by the more powerful activating group.[3] In this molecule, the activating -NH₂ group at C3 governs the regiochemical outcome.

  • Position C2: Ortho to the activating -NH₂ group, but also ortho to the deactivating -COOH group. This position is sterically hindered and electronically disfavored by the adjacent electron-withdrawing carboxyl group.

  • Position C4: Para to the activating -NH₂ group and meta to both deactivating groups (-COOH and -CN). This position is electronically enriched and sterically accessible, making it a highly favored site for substitution.

  • Position C6: Ortho to the activating -NH₂ group and meta to the -COOH group. This is also an electronically favored position.

G cluster_molecule Regioselectivity of this compound cluster_legend Directing Effects C1 C1 (COOH) C2 C2 C1->C2 C3 C3 (NH2) C2->C3 Disfavored Disfavored Position C4 C4 C3->C4 C5 C5 (CN) C4->C5 Favored Favored Position C6 C6 C5->C6 C6->C1 Activator Activating Group (-NH2) Activator->C2 ortho Activator->C4 para Activator->C6 ortho Deactivator Deactivating Groups (-COOH, -CN) Deactivator->C2 Deactivator->C4 Deactivator->C6

Caption: Predicted sites of electrophilic attack on this compound.

Core Methodologies: Validated Protocols

The following protocols are presented as self-validating systems, with detailed explanations for each critical step, empowering the researcher to understand and adapt these methods as needed.

Nitration

The introduction of a nitro group (-NO₂) is achieved using a nitrating mixture, which generates the highly electrophilic nitronium ion (NO₂⁺).

Step-by-Step Protocol:

  • Reaction Vessel Preparation: In a three-necked round-bottom flask fitted with a magnetic stirrer, thermometer, and dropping funnel, cool 5 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Dissolution: Cautiously and portion-wise, add this compound (1.0 mmol) to the cold sulfuric acid. Stir until fully dissolved, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to 2 mL of cold, concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Expert Insights (The "Why"):

  • Low Temperature (0-5 °C): Nitration is a highly exothermic process. Strict temperature control is essential to prevent di-nitration and oxidative side reactions that can degrade the sensitive amino group.[5]

  • Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the nitronium ion electrophile.[6]

  • Slow, Dropwise Addition: This ensures that the rate of heat generation does not overwhelm the cooling capacity of the ice bath, preventing runaway reactions.

Halogenation (Bromination)

Due to the strong activation by the amino group, direct bromination can be achieved without a Lewis acid catalyst.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 mmol) in 15 mL of glacial acetic acid in a round-bottom flask with magnetic stirring.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.1 mmol) in 3 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction: Stir at room temperature for 2-4 hours. The disappearance of the reddish-brown bromine color is a strong indicator of reaction progress. Confirm completion with TLC.

  • Work-up: Pour the reaction mixture into 150 mL of cold water. A precipitate should form.

  • Quenching and Isolation: If any bromine color persists, add a few drops of saturated sodium thiosulfate solution to quench it. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Expert Insights (The "Why"):

  • Glacial Acetic Acid: Serves as a polar solvent that can help polarize the Br-Br bond, increasing its electrophilicity and facilitating the reaction.

  • No Lewis Acid: The powerful electron-donating nature of the amino group sufficiently activates the ring, making a harsh Lewis acid catalyst (like FeBr₃) unnecessary and undesirable, as it could coordinate with the basic sites in the molecule.

G cluster_workflow General Experimental Workflow Start Start Setup Reaction Setup (Solvent, Cooling) Start->Setup Substrate Dissolve Substrate Setup->Substrate Reagent Dropwise Addition of Electrophile Substrate->Reagent Reaction Stir & Monitor (TLC) Reagent->Reaction Workup Quench & Precipitate (Ice/Water) Reaction->Workup Isolate Vacuum Filtration Workup->Isolate Purify Wash & Recrystallize Isolate->Purify End Final Product Purify->End

Caption: A generalized workflow for electrophilic aromatic substitution reactions.

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H) and typically requires stronger conditions due to its reversibility.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, carefully add this compound (1.0 mmol) to 3 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Heating: Gently heat the reaction mixture in an oil bath to 80-100 °C for 2-4 hours.

  • Monitoring: Monitor the reaction by carefully taking a small aliquot, quenching it in ice, and analyzing by TLC.

  • Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a stirred slurry of 100 g of ice.

  • Isolation: The sulfonic acid product is often water-soluble. Induce precipitation by adding solid sodium chloride to the aqueous solution until saturation ("salting out").

  • Purification: Collect the precipitate by filtration, wash with a cold, saturated NaCl solution, and dry under vacuum.

Expert Insights (The "Why"):

  • Fuming Sulfuric Acid (Oleum): This reagent provides a high concentration of the active electrophile, sulfur trioxide (SO₃), necessary to drive the reaction forward.[6][7]

  • Heating: Sulfonation is a reversible reaction.[7] Applying heat provides the necessary activation energy and shifts the equilibrium towards the sulfonated product.

  • Salting Out: This technique reduces the solubility of the polar sulfonic acid product in the aqueous medium by increasing the ionic strength of the solution, causing it to precipitate.

Data Summary: A Comparative Overview

ReactionElectrophileReagents & ConditionsExpected Major Product(s)
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄, 0-5 °C3-Amino-5-cyano-4-nitrobenzoic acid
Bromination Br⁺ (polarized)Br₂ in Glacial Acetic Acid, RT3-Amino-4-bromo-5-cyanobenzoic acid
Sulfonation SO₃Fuming H₂SO₄ (20% SO₃), 80-100 °C3-Amino-5-cyano-4-sulfobenzoic acid

Note: The formation of the C6-substituted isomer is also possible in each case, but the C4-para product is generally expected to be major.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its synthesis, purification, formulation, and storage. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-Amino-5-cyanobenzoic acid, a versatile building block in medicinal chemistry. By integrating foundational principles of thermal analysis with detailed, field-proven experimental protocols, this document serves as an authoritative resource. We delve into the causality behind experimental design, present predictive data based on analogous structures, and propose a scientifically grounded decomposition pathway. This guide is structured to empower researchers with the knowledge to anticipate and interpret the thermal behavior of this and similar molecules, ensuring the integrity and safety of pharmaceutical products.

Introduction: The Critical Role of Thermal Stability

Chemical Identity of this compound

This compound (C₈H₆N₂O₂) is an aromatic organic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano (nitrile) group. Its molecular structure, presented below, gives rise to its potential as a key intermediate in the synthesis of complex pharmaceutical agents.

  • IUPAC Name: this compound

  • CAS Number: 1000341-18-3[1][2]

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol [1]

Why Thermal Stability is a Cornerstone of Drug Development

In the journey from discovery to market, a drug substance is subjected to various thermal stresses, including during synthesis, recrystallization, drying, milling, and long-term storage. An unstable compound may decompose, leading to:

  • Loss of Potency: Degradation of the API reduces the effective dose.

  • Formation of Toxic Impurities: Decomposition byproducts can be harmful, posing a significant safety risk.

  • Altered Physicochemical Properties: Changes in crystallinity, solubility, and bioavailability can compromise the drug's efficacy and manufacturability.

Therefore, a thorough understanding of a molecule's thermal behavior is not merely an academic exercise but a regulatory and safety imperative.

The Synergy of TGA and DSC in Thermal Analysis

To comprehensively characterize the thermal profile of this compound, a dual-technique approach is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information, painting a complete picture of the material's response to heat.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5] It is the definitive method for determining decomposition temperatures, quantifying mass loss events, and identifying the presence of residual solvents or hydrates.

  • Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] DSC is invaluable for identifying melting points, glass transitions, crystallization events, and the enthalpy (heat energy) associated with these transitions. When decomposition is an exothermic or endothermic event, DSC can detect it, often in correlation with a TGA mass loss event.

The choice to use both TGA and DSC is a self-validating approach. A mass loss event in the TGA thermogram corresponding to an endothermic or exothermic peak in the DSC curve provides strong, cross-validated evidence of a decomposition event.

Experimental Protocols for Thermal Characterization

The following protocols are designed to provide robust and reproducible data for assessing the thermal stability of this compound.

Materials and Instrumentation
  • Sample: this compound, >97% purity.

  • Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DSC) or separate, calibrated TGA and DSC instruments.

  • Crucibles: Aluminum or platinum pans for both TGA and DSC. For DSC, vented or pinhole lids are recommended to allow for the escape of any evolved gases.

  • Purge Gas: High-purity, dry nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the inherent thermal stability of the molecule is being measured.[9]

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with its degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible. A sample size in this range ensures a detectable mass change without overwhelming the instrument or causing thermal lag.

  • Instrument Setup: Place the sample crucible into the TGA furnace.

  • Atmosphere Control: Begin purging the furnace with nitrogen gas at 50 mL/min for at least 15 minutes prior to the experiment to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for screening studies, balancing resolution and experimental time.

  • Data Collection: Continuously record the sample mass, sample temperature, and time throughout the program.

  • Data Analysis: Plot the percentage mass loss versus temperature. The resulting TGA thermogram will show the decomposition profile. The first derivative of this curve (DTG curve) should also be plotted to pinpoint the temperatures of maximum mass loss rate.[3]

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load Crucible into Furnace place->load purge Purge with N2 (50 mL/min) load->purge equil Equilibrate at 30°C purge->equil heat Heat to 600°C (10°C/min) equil->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and associated enthalpy of fusion, and to detect any endothermic or exothermic events related to decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan. A smaller sample size is used in DSC to ensure uniform heat transfer. Crimp a vented or pinhole lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with nitrogen gas at 20 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min. The final temperature is chosen to be well above the expected melting and initial decomposition.

  • Data Collection: Continuously record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (like melting) will appear as peaks pointing down (by convention), while exothermic events will point up. Determine the onset temperature and peak maximum for all thermal events.

DSC Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_run_dsc Thermal Program cluster_analysis_dsc Data Analysis weigh_dsc Weigh 2-5 mg of Sample encap_dsc Encapsulate in Vented Pan weigh_dsc->encap_dsc load_dsc Load Sample & Reference Pans encap_dsc->load_dsc purge_dsc Purge with N2 (20 mL/min) load_dsc->purge_dsc equil_dsc Equilibrate at 30°C purge_dsc->equil_dsc heat_dsc Heat to 350°C (10°C/min) equil_dsc->heat_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc plot_dsc Plot DSC Thermogram record_dsc->plot_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior and Data Interpretation

While specific experimental data for this compound is not widely published, a robust prediction of its thermal profile can be synthesized from the behavior of its structural analogues, namely 3-aminobenzoic acid and cyanobenzoic acids.

Predicted TGA & DSC Results

The thermal analysis is expected to reveal a substance that melts with subsequent decomposition.

  • DSC Analysis: An initial sharp endothermic peak is predicted, corresponding to the melting of the crystalline solid. This will likely be followed immediately by a broader, potentially exothermic, peak indicating decomposition. The melting point of the related 3-cyanobenzoic acid is 218-222 °C, while 3-aminobenzoic acid melts around 171 °C.[10][11] The presence of strong intermolecular hydrogen bonding from the amino and carboxylic acid groups, as well as dipole-dipole interactions from the cyano group, would suggest a relatively high melting point, likely in the range of 200-230 °C .

  • TGA Analysis: A significant mass loss event is expected to commence at a temperature near the melting point. Studies on substituted aminobenzoic acids show that they often sublime or decompose around their melting points.[10][12] The initial decomposition step is predicted to be decarboxylation.[13][14][15][16]

Summary of Predicted Quantitative Data
ParameterPredicted ValueTechniqueRationale / Interpretation
Melting Onset (Tₘ)~200-230 °CDSCEndothermic event corresponding to phase transition from solid to liquid. Based on analogues.
Enthalpy of Fusion (ΔHբ)20-35 kJ/molDSCEnergy required for melting. Typical range for small organic molecules.
Onset of Decomposition (Tₔ)~220-250 °CTGATemperature at which the first significant mass loss (e.g., 5%) occurs.
First Mass Loss Step~27.1%TGACorresponds to the loss of the carboxylic acid group as CO₂ (M.W. 44.01 g/mol ). (44.01 / 162.15) * 100% = 27.1%.
Subsequent Decomposition> 300 °CTGAFurther mass loss due to fragmentation of the aminobenzonitrile ring structure.
Residual Mass at 600°C< 10%TGAIndicates near-complete decomposition into volatile products under inert atmosphere.

Proposed Decomposition Pathway

Based on established chemical principles and literature on related compounds, the thermal decomposition of this compound in an inert atmosphere is proposed to occur in a multi-step process.

  • Step 1: Decarboxylation: The primary and lowest-energy decomposition pathway for most aromatic carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂).[13][14][15][16] This reaction is often catalyzed by the acid itself and results in the formation of 3-aminobenzonitrile.

  • Step 2: Secondary Reactions: At higher temperatures, the resulting 3-aminobenzonitrile can undergo further reactions. The amino groups can react, potentially leading to polymerization or the formation of secondary amines and ammonia (NH₃).

  • Step 3: Ring Fragmentation: At significantly higher temperatures, the thermally stable benzonitrile core will begin to fragment. The decomposition of benzonitrile itself is known to occur above 550 °C, producing hydrogen cyanide (HCN), benzene, and other complex products.[17][18]

Proposed Thermal Decomposition Pathway

Decomposition_Pathway parent This compound (Solid) melted This compound (Liquid) parent->melted ~200-230°C (Melting) intermediate 3-Aminobenzonitrile + CO₂ (gas) melted->intermediate ~220-250°C (Decarboxylation) polymer Polymeric Species + NH₃ (gas) intermediate->polymer > 300°C (Secondary Reactions) fragments HCN, Benzene, Char (High Temp Products) polymer->fragments > 500°C (Ring Fragmentation)

Caption: Proposed multi-step thermal decomposition of this compound.

Safety, Handling, and Mitigation

The thermal decomposition of this compound can release hazardous gases. All thermal analysis experiments must be conducted in a well-ventilated area, preferably within a fume hood.

  • Primary Gaseous Byproducts:

    • Carbon Dioxide (CO₂): An asphyxiant at high concentrations.

    • Carbon Monoxide (CO): May form, especially if anhydride intermediates decompose.[13] CO is highly toxic.

    • Ammonia (NH₃): A potential byproduct from the decomposition of the amino group; corrosive and irritating.

    • Hydrogen Cyanide (HCN): A highly toxic gas that can be released at very high temperatures from the nitrile group.[18]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

  • Instrument Care: After analysis, the furnace should be allowed to cool completely under the inert gas purge before opening to prevent oxidation of the instrument components and any residue.

Conclusion

This guide establishes a comprehensive framework for understanding and evaluating the thermal stability of this compound. While direct experimental data remains sparse in public literature, a predictive analysis based on the well-documented behavior of its constituent functional groups provides a robust and scientifically sound model of its thermal profile. The molecule is predicted to be a crystalline solid that melts in the range of 200-230 °C, with decomposition commencing near its melting point. The primary decomposition mechanism is decarboxylation, leading to the formation of 3-aminobenzonitrile and carbon dioxide. Further heating results in more complex degradation pathways, ultimately leading to fragmentation of the aromatic ring at very high temperatures.

For professionals in drug development, this predictive understanding is crucial. It informs decisions on purification temperatures, drying conditions, and formulation strategies, and underscores the need for careful control of thermal exposure to maintain the compound's integrity and safety profile. The experimental protocols detailed herein provide a clear and reliable methodology for obtaining precise TGA and DSC data to validate and refine this predictive model.

References

Methodological & Application

Synthesis of 3-Amino-5-cyanobenzoic Acid Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-cyanobenzoic acid and its derivatives represent a class of compounds with significant utility in medicinal chemistry and drug discovery. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—on a central benzene ring provides a versatile scaffold for the synthesis of diverse molecular architectures. These functionalities can be selectively modified to generate libraries of compounds for screening against various biological targets. Notably, derivatives of this core structure have been investigated for their potential as anticancer agents and as crucial intermediates in the synthesis of agrochemicals, such as insecticides.[1][2][3] This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust synthetic protocols and discussing the critical aspects of each step to ensure reproducibility and high yield.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of synthesis, and the specific derivatives being targeted. Two of the most effective and widely recognized methods are:

  • The Sandmeyer Reaction Route: This classical yet powerful method involves the diazotization of an aromatic amine followed by cyanation, typically catalyzed by a copper(I) salt. A key challenge in synthesizing this compound via this route from 3,5-diaminobenzoic acid is achieving selective mono-functionalization. This protocol will address this challenge through a protecting group strategy.

  • Palladium-Catalyzed Cyanation: This modern cross-coupling reaction offers a milder and often more functional group-tolerant alternative to the Sandmeyer reaction. This approach typically starts with a halogenated precursor, such as 3-amino-5-bromobenzoic acid.

This guide will provide detailed, step-by-step protocols for both synthetic strategies, offering researchers the flexibility to choose the most suitable method for their specific needs.

Protocol I: Synthesis via Selective Sandmeyer Reaction

This protocol outlines the synthesis of this compound starting from the readily available 3,5-dinitrobenzoic acid. The strategy involves the reduction of both nitro groups, selective protection of one amino group, followed by the Sandmeyer reaction on the unprotected amine, and subsequent deprotection.

Overall Synthetic Workflow

A 3,5-Dinitrobenzoic Acid B 3,5-Diaminobenzoic Acid A->B Reduction (e.g., H2, Pd/C) C 3-Amino-5-(tert-butoxycarbonylamino)benzoic Acid B->C Selective Protection (Boc)2O D 3-Cyano-5-(tert-butoxycarbonylamino)benzoic Acid C->D Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN, KCN E This compound D->E Deprotection (e.g., TFA) A 3-Amino-5-bromobenzoic Acid B This compound A->B Pd-catalyzed Cyanation (e.g., Pd(OAc)2, dppf, Zn(CN)2)

References

Application Notes and Protocols: Strategic Functionalization of 3-Amino-5-cyanobenzoic Acid for Drug Design Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Amino-5-cyanobenzoic acid is a highly versatile scaffold for drug discovery, offering three distinct and chemically addressable functional groups: a carboxylic acid, an aromatic amine, and a cyano group. This trifunctional nature allows for precise, multi-vector optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining the strategic rationale and detailed protocols for the selective functionalization at each position. We will explore amide and ester formation at the C1 carboxylic acid, acylation and arylation at the C3 amine, and synthetic strategies centered on the C5 cyano group, including its installation via late-stage cyanation and its role as a key pharmacophoric element.

Introduction: The Strategic Value of the this compound Scaffold

In modern medicinal chemistry, the use of "building block" molecules that provide a rigid core for the elaboration of diverse chemical functionalities is a cornerstone of efficient drug design.[1][2] this compound serves as an exemplary scaffold due to its pre-arranged, synthetically accessible modification points. The benzene ring provides a flat, rigid backbone, while the substituents at the 1, 3, and 5 positions offer vectors for probing the chemical space of a biological target's binding pocket. Derivatives of aminobenzoic acids have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The strategic appeal of this particular scaffold lies in the distinct reactivity of its three functional groups, which can often be addressed orthogonally:

  • C1-Carboxylic Acid: Readily converted into amides and esters to explore hydrogen bonding interactions and occupy hydrophobic pockets.

  • C3-Amino Group: A nucleophilic handle for acylation, sulfonylation, or arylation, allowing for the introduction of a wide range of substituents.

  • C5-Cyano Group: A strong electron-withdrawing group and hydrogen bond acceptor that can serve as a bioisosteric replacement for other functionalities or as a synthetic precursor.[5]

This guide details the chemical logic and field-proven protocols for leveraging these features in a drug discovery campaign.

cluster_0 Functionalization Vectors Scaffold This compound Core C1 C1: Carboxylic Acid (Amides, Esters) Scaffold->C1  Vector 1 C3 C3: Amino Group (Acylation, Arylation) Scaffold->C3  Vector 2 C5 C5: Cyano Group (Bioisostere, Precursor) Scaffold->C5  Vector 3

Caption: Core structure and functionalization vectors of this compound.

Functionalization of the Carboxylic Acid Moiety (C1 Position)

Causality: The conversion of the carboxylic acid to an amide is one of the most fundamental and impactful reactions in medicinal chemistry.[6] This transformation replaces an acidic, often highly polar group with a neutral, yet polar, functionality that can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This allows for the formation of key interactions with protein backbones or specific amino acid residues, significantly influencing binding affinity.

Methodology: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires an activating agent. A variety of coupling reagents are available, each with its own advantages in terms of reaction speed, suppression of side reactions (like epimerization), and ease of purification.

Common Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and fast, particularly for hindered amines and acids. It operates by forming a highly reactive O-acylisourea intermediate.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A classic, cost-effective reagent. Its primary drawback is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

  • POCl₃ (Phosphorus Oxychloride) with Pyridine: A strong dehydration system suitable for robust substrates. It proceeds by forming a reactive acyl chloride or mixed anhydride in situ.[7]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad substrate scope.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Add the amine of choice, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction is often accompanied by a slight exotherm.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.

Amine Substrate Equivalents Base Time (h) Typical Yield
Benzylamine1.1DIPEA1>90%
Morpholine1.2DIPEA2>85%
Aniline (less nucleophilic)1.5DIPEA460-75%
N-Methylpiperazine1.2DIPEA1.5>85%

Functionalization of the Amino Group (C3 Position)

Causality: The aromatic amino group is a versatile nucleophile. Its modification allows for the introduction of functionalities that can modulate the electronic properties of the ring, improve solubility, or engage in specific interactions with the target protein.

Methodology: N-Acylation and N-Sulfonylation

The most straightforward modification is the reaction with an acyl chloride or sulfonyl chloride in the presence of a base to scavenge the HCl byproduct.

Protocol 2: N-Acylation with Acetyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran)

  • 1M HCl, water, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add pyridine and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1M HCl to remove the base.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting N-acylated product can be purified by recrystallization or chromatography.

Synthetic Strategies Involving the Cyano Group (C5 Position)

Causality: While the cyano group is a valuable pharmacophore in its own right, it is often introduced late in a synthetic sequence. The most robust and versatile approach involves starting with a halogenated precursor, typically 3-amino-5-bromobenzoic acid. This allows for powerful C-C bond-forming reactions before the installation of the nitrile.

Methodology: Late-Stage Palladium-Catalyzed Cyanation

The conversion of an aryl bromide to an aryl nitrile can be achieved using various cyanide sources. Modern methods favor palladium catalysis for its high functional group tolerance and milder conditions compared to classical copper-mediated Rosenmund-von Braun reactions.[8][9]

Start 3-Amino-5-bromobenzoic Acid Derivative Product 3-Amino-5-cyanobenzoic Acid Derivative Start->Product Cyanation Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Reagents->Product

Caption: Workflow for late-stage palladium-catalyzed cyanation.

Protocol 3: Palladium-Catalyzed Cyanation of an Aryl Bromide

Materials:

  • 3-Amino-5-bromo-N-substituted-benzamide (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 - 0.8 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)

  • Anhydrous DMF or DMA

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Safety First: Cyanide reagents are highly toxic. This reaction must be performed in a certified chemical fume hood. All glassware should be decontaminated with bleach solution after use.

  • To a dry reaction vessel, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 6-18 hours.

  • After cooling to room temperature, carefully filter the reaction mixture through a pad of celite to remove palladium residues.

  • Dilute the filtrate with ethyl acetate and wash extensively with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final nitrile product.

Integrated Strategy: Scaffolding via Suzuki-Miyaura Coupling

Causality: For maximum diversity in drug design, a powerful strategy is to use the bromo-precursor to install a variety of aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.[10][11] This C-C bond formation creates a biaryl core structure, which is prevalent in many approved drugs. The resulting biaryl bromide can then undergo the functionalization steps described above (amidation, cyanation) to produce a library of complex final compounds.

Protocol 4: Suzuki-Miyaura Coupling of 3-Amino-5-bromobenzoic acid

Materials:

  • Methyl 3-amino-5-bromobenzoate (ester protection is recommended) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis) or similar Pd(0) catalyst (5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a reaction flask, combine the methyl 3-amino-5-bromobenzoate, the arylboronic acid, and the palladium catalyst.

  • Add the organic solvent, followed by the aqueous base solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until the starting bromide is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and separate the layers.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify by column chromatography to yield the biaryl product. This product can then be hydrolyzed back to the acid, or carried forward for further functionalization.

Start 3-Amino-5-bromobenzoic Acid Esterify 1. Esterification (Protect Acid) Start->Esterify Suzuki 2. Suzuki Coupling (Install Aryl Group) Esterify->Suzuki Hydrolysis 3. Saponification (Deprotect Acid) Suzuki->Hydrolysis Amidation 4. Amide Coupling (Couple Amine) Hydrolysis->Amidation Cyanation 5. Pd-Catalyzed Cyanation (Install Cyano Group) Amidation->Cyanation Final Diverse Drug-like Molecules Cyanation->Final

Caption: A comprehensive synthetic workflow for creating diverse libraries.

Conclusion

The this compound core is a privileged scaffold in drug discovery due to its synthetic tractability and the pharmacophoric relevance of its functional groups. By strategically selecting from a toolkit of robust chemical reactions—including amide coupling, N-acylation, and palladium-catalyzed cross-coupling and cyanation—researchers can efficiently generate large libraries of diverse analogs. The protocols and workflows detailed in this guide provide a validated framework for leveraging this versatile building block to accelerate the optimization of novel therapeutic agents.

References

experimental procedure for incorporating 3-Amino-5-cyanobenzoic acid into polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Title: Strategic Incorporation of 3-Amino-5-cyanobenzoic Acid into Aromatic Polyamides for Advanced Functional Polymers

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the incorporation of this compound into polymer backbones. This compound is a versatile A-B type aromatic monomer possessing three distinct functional groups: a primary amine, a carboxylic acid, and a nitrile (cyano) group. This unique structure allows it to serve as a valuable building block for creating highly functionalized aromatic polyamides (aramids). The introduction of pendant carboxylic acid and cyano moieties into the polymer chain can significantly enhance properties such as solubility, thermal stability, and dielectric performance, while also providing reactive sites for post-polymerization modification and drug conjugation.[1][2] This document details two robust methods for copolymerization: Low-Temperature Solution Polycondensation and Interfacial Polycondensation, along with essential protocols for the characterization of the resulting polymers.

Introduction to this compound in Polymer Synthesis

The rational design of functional polymers is a cornerstone of modern materials science and drug development. The choice of monomer is critical, as it dictates the fundamental properties of the final macromolecule. This compound offers a compelling combination of functionalities:

  • Amine and Carboxylic Acid Groups: These groups are the primary reactive sites for step-growth polymerization, enabling the formation of amide linkages characteristic of polyamides.

  • Aromatic Ring: The benzene ring imparts rigidity and thermal stability to the polymer backbone, a hallmark of high-performance aramids.[3]

  • Cyano (Nitrile) Group: The presence of the highly polar cyano group is known to increase the dielectric constant of polymers and can enhance thermal stability.[4] Furthermore, the cyano group can serve as a reactive handle for subsequent chemical transformations, such as reduction to amines or conversion to tetrazoles, expanding the functional scope of the polymer.[5]

This application note focuses on the copolymerization of this compound with a conventional diacid chloride, terephthaloyl chloride, to yield a functional aromatic polyamide. In this configuration, the amine group of this compound reacts, leaving the carboxylic acid and cyano groups as pendant functionalities along the polymer chain.

Polymerization Strategies & Mechanistic Rationale

Two primary, field-proven methods are presented for the synthesis of polyamides incorporating this compound. The choice of method depends on the desired polymer properties, reaction scale, and available equipment.

  • Low-Temperature Solution Polycondensation: This technique is widely used for preparing high molecular weight aromatic polyamides that are often intractable and do not melt-process easily.[6] The reaction is carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer. The reaction proceeds at low temperatures (typically 0°C to room temperature) to minimize side reactions, and an activating agent is often used to facilitate amide bond formation. The resulting polymer is typically isolated by precipitation in a non-solvent.

  • Interfacial Polycondensation: This is a rapid, non-equilibrium polymerization method that occurs at the interface between two immiscible liquids.[7][8] Typically, the amine-containing monomer is dissolved in an aqueous phase (often with a base to neutralize the HCl byproduct), while the acid chloride monomer is dissolved in an immiscible organic solvent.[9][10] Polymerization is confined to the liquid-liquid interface. This method is particularly useful for polymers that are unstable at higher temperatures and can be performed with standard laboratory equipment under atmospheric conditions.[8]

The following diagram illustrates the copolymerization of this compound with terephthaloyl chloride.

Caption: General reaction for polyamide synthesis.

Experimental Protocols

This protocol describes the synthesis of a soluble, functional aramid by reacting this compound and terephthaloyl chloride in an amide-type solvent.

A. Materials and Equipment

Reagent/EquipmentSpecifications
This compound>98% purity
Terephthaloyl chloride>99% purity, recrystallized from hexane
N-Methyl-2-pyrrolidone (NMP)Anhydrous, <50 ppm H₂O
PyridineAnhydrous
Lithium Chloride (LiCl)Anhydrous, dried at >150°C
MethanolReagent grade
Three-neck round-bottom flask250 mL, oven-dried
Mechanical stirrerWith paddle
Nitrogen inlet/outletFor inert atmosphere
Dropping funnel50 mL
Ice bathFor temperature control

B. Step-by-Step Methodology

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and a stopper. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of dry nitrogen.

  • Monomer Dissolution: Add anhydrous LiCl (0.8 g) and anhydrous NMP (50 mL) to the flask. Stir until the LiCl is fully dissolved. This salt is used to improve the solubility of the resulting aromatic polyamide.[11] Add this compound (1.62 g, 10 mmol) and anhydrous pyridine (1.6 mL, 20 mmol) to the flask. Stir at room temperature under nitrogen until a clear solution is obtained.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath.

  • Co-monomer Addition: Slowly add solid terephthaloyl chloride (2.03 g, 10 mmol) to the stirred solution in several small portions over 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 0°C and 5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a nitrogen atmosphere for 18-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol. A fibrous white or off-white polymer will precipitate.

  • Purification: Continue stirring for 1 hour. Collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol (3 x 100 mL) and then with hot water (2 x 100 mL) to remove LiCl and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-5-cyanobenzoic Acid in Biaryl Synthesis

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a cyano moiety, and a carboxylic acid on a central phenyl ring, offers a versatile platform for the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for the derivatization of such building blocks, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds.[1][2] These motifs are prevalent in a myriad of biologically active compounds and advanced materials.

This guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Considerations for a Complex Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination.[2] However, the specific functional groups on this compound introduce unique electronic and steric factors that warrant careful consideration.

  • The Amino Group: As an electron-donating group, the amino functionality can potentially coordinate to the palladium center, which could modulate the catalyst's reactivity.

  • The Cyano Group: This strongly electron-withdrawing group influences the electronic density of the aromatic ring, which can impact the rate of oxidative addition.[4][5]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid necessitates the use of a suitable base to deprotonate it and prevent interference with the catalytic cycle.

A judicious choice of catalyst, ligand, base, and solvent is therefore critical to navigate these competing factors and achieve high coupling efficiency.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Product Ar-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination R-B(OH)2 Ar'-B(OH)2 Borate [Ar'-B(OH)3]⁻ R-B(OH)2->Borate Activation Base Base Base->Borate Borate->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Pd(0) Complex Pd(0) Complex Oxidative Adduct Oxidative Adduct Diaryl Pd(II) Complex Diaryl Pd(II) Complex Final Product Final Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of 3-Amino-5-(halo)benzoic acid with a generic arylboronic acid. Optimization of the parameters may be necessary for specific substrates. It is assumed the starting material is a halo-substituted version of this compound, for instance, 3-Amino-5-bromo-cyanobenzoic acid.

Materials and Reagents
  • 3-Amino-5-halobenzoic acid (e.g., 3-Amino-5-bromobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and heating plate

Reaction Setup and Execution
  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Amino-5-halobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Amino-5-halobenzoic acid, Arylboronic acid, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Aqueous Wash (Water & Brine) F->G H Dry, Filter & Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Parameters

For challenging substrates, a systematic optimization of reaction conditions is often necessary. The following table summarizes key parameters and their typical ranges.

ParameterTypical RangeRationale and Considerations
Palladium Catalyst 1-5 mol%For electron-deficient aryl halides, catalysts with electron-rich and bulky ligands like SPhos or XPhos can be highly effective. Pd(PPh₃)₄ and PdCl₂(dppf) are also common choices.[6]
Equivalents of Boronic Acid 1.1 - 1.5A slight excess is used to drive the reaction to completion and account for potential protodeboronation.
Base 2.0 - 3.0 equivInorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[7] The choice of base can significantly impact the reaction rate and yield.
Solvent System 0.05 - 0.2 MA mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often optimal.[7] The aqueous phase is crucial for dissolving the inorganic base.
Temperature 60 - 110 °CHigher temperatures generally accelerate the reaction but can also lead to decomposition of reactants or products.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS to determine the point of maximum conversion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base/solvent combination.Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Screen different catalysts, bases, and solvents. Increase the reaction temperature.
Protodeboronation of Boronic Acid Presence of water and/or acidic protons, prolonged reaction time at high temperature.Use a less nucleophilic base or anhydrous conditions if possible. Consider using boronic esters, which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas all solvents and ensure a robust inert atmosphere. Use a more stable palladium precatalyst.
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the reaction to minimize byproduct formation. Explore different solvent systems for chromatography or consider recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and some organic solvents are toxic and/or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use. 3-Aminobenzoic acid derivatives may cause skin and eye irritation.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Note & Protocols: Mastering Amide Bond Formation with 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of a Unique Building Block

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the key linkage in peptides, pharmaceuticals, and advanced polymers.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] While numerous protocols exist, the efficiency of amide bond formation is highly dependent on the electronic and steric nature of the substrates.

3-Amino-5-cyanobenzoic acid is a valuable synthetic intermediate, offering a unique trifunctional scaffold for creating complex molecular architectures. Its rigid aromatic core, coupled with strategically placed amino, cyano, and carboxylic acid groups, makes it an attractive building block for kinase inhibitors, receptor antagonists, and other targeted therapeutics. However, its unique substitution pattern presents a distinct challenge for amide bond formation. The aromatic ring is substituted with two potent electron-withdrawing groups (EWG), the cyano (-CN) and carboxylic acid (-COOH) moieties. These EWGs significantly decrease the electron density of the aniline amino group, reducing its nucleophilicity and rendering it less reactive in standard coupling reactions.[2][3]

This guide provides a comprehensive overview of the challenges associated with this compound and offers detailed, field-proven protocols to achieve high-yield, high-purity amide products. We will explore the mechanistic rationale behind reagent selection and provide step-by-step workflows for researchers in drug development and synthetic chemistry.

Scientific Rationale: Overcoming Electronic Deactivation

The primary obstacle in utilizing this compound as the amine component is its inherently low nucleophilicity. Standard amide coupling reactions that work efficiently for aliphatic or electron-rich aromatic amines often prove sluggish or fail entirely with this substrate.[4][5] Success hinges on converting the coupling partner's carboxylic acid into a highly activated intermediate that can react effectively with the weakened aniline nucleophile.

Conversely, when this compound is used as the carboxylic acid component, the challenge shifts to activating a carboxylic acid on an electron-deficient ring. The choice of coupling reagent is therefore paramount.

Key Strategic Pillars for Success:

  • Potent Carboxylic Acid Activation: The chosen coupling reagent must generate a highly reactive acylating species. Uronium/aminium salts like HATU and phosphonium salts like PyBOP are superior choices as they form activated esters (OAt or OBt esters) that are more reactive than intermediates formed by carbodiimides alone.[6][7]

  • Additive Synergy: In carbodiimide-mediated couplings (e.g., with EDC), the use of additives is not merely beneficial but often essential. While HOBt is standard, its combination with DMAP (4-dimethylaminopyridine) can dramatically accelerate couplings with electron-deficient anilines by forming a highly reactive acylpyridinium salt intermediate.[2][3]

  • Optimized Reaction Conditions: Anhydrous solvents (DMF, ACN, DCM), an appropriate non-nucleophilic base (e.g., DIPEA, NMM), and careful temperature control are critical to prevent side reactions and ensure complete conversion.

The following diagram illustrates the general principle of carboxylic acid activation, which is the central strategy for overcoming the challenges posed by this substrate.

G cluster_reactants Reactants Acid Carboxylic Acid (R-COOH) ActiveIntermediate Highly Reactive Activated Ester (e.g., OAt-Ester) Acid->ActiveIntermediate Activation (Key Step) Amine Weakly Nucleophilic Amine (e.g., this compound) Product Target Amide (R-CO-NH-Ar) Amine->Product CouplingReagent Coupling Reagent + Additive & Base (e.g., HATU, EDC/HOBt) CouplingReagent->ActiveIntermediate ActiveIntermediate->Product Nucleophilic Attack Byproducts Soluble Byproducts ActiveIntermediate->Byproducts Release

Caption: General workflow for amide coupling with a weakly nucleophilic amine.

Recommended Coupling Protocols

Here we present two robust protocols for the formation of an amide bond where this compound serves as the amine component . These methods are selected for their high efficiency with challenging substrates.

Protocol 1: High-Efficiency Coupling using HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a premier coupling reagent known for its high reactivity and low rates of racemization.[6][8] It converts carboxylic acids into highly reactive OAt esters, which readily couple with weakly nucleophilic amines.[7] This is often the go-to method for difficult couplings.

Experimental Workflow Overview

G Start Weigh Reagents: - Carboxylic Acid (1.0 eq) - this compound (1.1 eq) - HATU (1.1 eq) - DIPEA (2.5 eq) Dissolve Dissolve Acid & HATU in anhydrous DMF Start->Dissolve Activate Add DIPEA Stir for 5-10 min (Activation Step) Dissolve->Activate Couple Add Amine Solution (Dissolved in DMF) Activate->Couple React Stir at RT for 2-16 h Monitor by TLC/LC-MS Couple->React Workup Quench (H₂O) Extract with EtOAc React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Activation: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir the mixture at room temperature for 5-10 minutes. A color change to yellow is often observed as the OAt-ester forms.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate (EtOAc). Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or DCM/Methanol) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC, HOBt, and DMAP

This method utilizes the common carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) and a catalytic or stoichiometric amount of DMAP (4-Dimethylaminopyridine). For electron-deficient anilines, DMAP is a crucial acyl-transfer catalyst that significantly enhances the reaction rate.[2][3]

Reagent Stoichiometry Comparison

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt/DMAP)Rationale
Carboxylic Acid1.0 equiv1.0 equivLimiting Reagent
Amine 1.1 equiv1.2 equivSlight excess to ensure full conversion of the acid.
Coupling Reagent HATU (1.1 equiv)EDC (1.2 equiv)Activates the carboxylic acid.[8]
Additive 1 -HOBt (1.2 equiv)Suppresses side reactions and forms a more reactive ester.[8]
Additive 2 -DMAP (0.2 - 1.0 equiv)Critical acyl-transfer catalyst for unreactive amines.[2]
Base DIPEA (2.5 equiv)DIPEA (3.0 equiv)Neutralizes acids formed during the reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and DMAP (0.2-1.0 equiv). Dissolve the solids in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.1-0.2 M).

  • Amine Addition: Add the this compound (1.2 equiv) to the solution.

  • Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise to the stirring mixture. After the addition is complete, add DIPEA (3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[8]

  • Purification: Purify the crude residue via flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Insufficient activation or moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened, high-purity coupling reagents and bases. Consider increasing the amount of coupling reagent to 1.5 equivalents or switching to the more potent HATU protocol. Gentle heating (40-50 °C) may also drive the reaction to completion.[9]

  • Multiple Byproducts:

    • Cause: Side reactions of the activated ester, or degradation of reagents.

    • Solution: Ensure the amine is added shortly after the activation period (5-10 minutes for HATU). Do not let the activated acid sit for an extended time. For EDC couplings, ensure HOBt is included to prevent the formation of unreactive N-acylurea byproducts.

  • Difficulty in Purification:

    • Cause: Byproducts from coupling reagents (e.g., HOBt, tetramethylurea from HATU) co-eluting with the product.

    • Solution: A thorough aqueous work-up is critical. The 5% LiCl wash is very effective for removing DMF, while acid/base washes remove basic/acidic impurities. If byproducts persist, consider alternative purification techniques like reverse-phase chromatography.

Conclusion

While the electronic properties of this compound make it a challenging substrate for amide bond formation, high yields can be reliably achieved through strategic selection of modern coupling reagents and optimized protocols. The use of potent uronium salts like HATU provides a rapid and highly efficient route, while the EDC/HOBt/DMAP system offers a robust and cost-effective alternative. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can successfully incorporate this versatile building block into their synthetic programs, enabling the discovery of novel therapeutics and advanced materials.

References

Application Notes and Protocols: Strategic Protection of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

3-Amino-5-cyanobenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its successful incorporation into complex molecular architectures hinges on the selective manipulation of its reactive amino and carboxylic acid groups. This guide provides a comprehensive overview of protecting group strategies tailored for this specific molecule. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss orthogonal strategies for the independent manipulation of each functional group.

Introduction: The Imperative for Protection

Strategic Considerations for this compound

The key to a successful protecting group strategy for this compound lies in understanding the interplay of the functional groups and the planned synthetic route. The electron-withdrawing nature of the cyano and carboxylic acid groups reduces the basicity and nucleophilicity of the aniline amine compared to aniline itself, but it remains a reactive site. The carboxylic acid can be deprotonated by bases or act as a site for esterification. The cyano group is generally stable to many conditions but can be susceptible to strong acids or bases at elevated temperatures.

A critical concept in this context is orthogonality . Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other.[1][4] This allows for the sequential deprotection and reaction of the amino and carboxylic acid groups.

Protection of the Amino Group

The amino group of this compound is typically protected as a carbamate. The most common and versatile protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[4][5]

The tert-Butyloxycarbonyl (Boc) Group: A Robust Choice

The Boc group is favored for its stability under a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis, making it compatible with many synthetic transformations.[4][6] Its removal is typically achieved under acidic conditions.[7][8]

Diagram: Boc Protection of an Amine

Boc Protection Amine R-NH2 ProtectedAmine R-NH-Boc Amine->ProtectedAmine + Boc2O, Base Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->ProtectedAmine Base Base (e.g., NaOH, Et3N, DMAP) Base->ProtectedAmine Solvent Solvent (e.g., THF, Dioxane, CH3CN) Solvent->ProtectedAmine Byproducts t-BuOH + CO2 + Base-H+ ProtectedAmine->Byproducts Formation of Byproducts

Caption: General scheme for the Boc protection of an amine.

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a 5% citric acid solution. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(tert-butoxycarbonylamino)-5-cyanobenzoic acid.

Causality Behind Experimental Choices:

  • The use of a base like NaOH or Et₃N is to deprotonate the carboxylic acid and to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[5]

  • Boc₂O is a mild and effective Boc-introducing reagent.[9]

  • Acidification is necessary to protonate the carboxylic acid, making it less water-soluble and allowing for extraction into an organic solvent.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[7][10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent system for this purpose.[7]

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM.

  • Add TFA (5-10 equivalents, often used as a 25-50% solution in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Causality Behind Experimental Choices:

  • Strong acids like TFA protonate the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, regenerating the amine.[8]

  • The use of scavengers like anisole or thioanisole can be beneficial to trap the intermediate tert-butyl cation, preventing potential alkylation of other nucleophilic sites on the substrate.[7]

Protection of the Carboxylic Acid Group

Carboxylic acids are typically protected as esters.[2][11] The choice of ester depends on the desired stability and the conditions for its removal. For this compound, common choices include methyl, ethyl, benzyl, and tert-butyl esters.

Table 1: Stability of Common Carboxylic Acid Protecting Groups [12][13]

Protecting GroupStability to Acid (e.g., TFA, HCl)Stability to Base (e.g., LiOH, K₂CO₃)Stability to Hydrogenolysis (e.g., H₂, Pd/C)
Methyl/Ethyl Ester Stable (mild), Labile (strong)LabileStable
Benzyl Ester Stable (mild), Labile (strong)Stable (mild)Labile
tert-Butyl Ester LabileGenerally StableStable
Methyl or Ethyl Ester Protection

Methyl and ethyl esters are readily prepared via Fischer esterification.[14]

Protocol 3: Fischer Esterification

Materials:

  • This compound

  • Methanol or Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend this compound (1 equivalent) in an excess of absolute methanol or ethanol.

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-24 hours. Monitor by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

Causality Behind Experimental Choices:

  • Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol drives the reaction to completion.[14]

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[11]

Deprotection of Methyl/Ethyl Esters

These esters are typically cleaved by base-catalyzed hydrolysis (saponification).[15]

Protocol 4: Saponification

Materials:

  • Methyl or ethyl 3-amino-5-cyanobenzoate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Methanol/Water solvent mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1 equivalent) in a mixture of THF, methanol, and water (e.g., 3:1:1).

  • Add LiOH (1.5-3 equivalents) and stir at room temperature. Monitor by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Orthogonal Protecting Group Strategies

For sequential modification of the amino and carboxylic acid groups, an orthogonal protecting group strategy is essential.[1][12] A common and highly effective pairing is the Boc group for the amine and a benzyl ester for the carboxylic acid.

Diagram: Orthogonal Deprotection Strategy

Orthogonal Deprotection Start Boc-NH-R-COOBn AcidDeprotection Acid (TFA) Start->AcidDeprotection Path 1 Hydrogenolysis Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Path 2 AmineFree H2N-R-COOBn AcidDeprotection->AmineFree Selective Boc Removal AcidFree Boc-NH-R-COOH Hydrogenolysis->AcidFree Selective Benzyl Removal

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Boc and Benzyl Ester Combination
  • Protection: The amino group can be protected with Boc₂O as described in Protocol 1. The resulting Boc-protected acid can then be esterified with benzyl bromide in the presence of a base like cesium carbonate.

  • Selective Deprotection:

    • The Boc group can be removed with TFA (Protocol 2), leaving the benzyl ester intact.[7]

    • The benzyl ester can be cleaved by catalytic hydrogenolysis (e.g., H₂ gas over a palladium on carbon catalyst), which does not affect the Boc group.[12]

Boc and tert-Butyl Ester Combination

This combination is considered "quasi-orthogonal" as both groups are acid-labile. However, the tert-butyl ester is generally more acid-labile than the Boc group, and conditions can sometimes be found for selective cleavage, although this can be challenging.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. The Boc group for the amino function and esterification for the carboxylic acid are robust and reliable choices. By employing orthogonal protecting groups, such as the Boc/benzyl ester pair, researchers can achieve the selective modification of each functional group, opening up a wide range of synthetic possibilities. The protocols and principles outlined in this guide provide a solid foundation for the strategic use of protecting groups in your research and development endeavors.

References

The Untapped Potential and Isomeric Importance of Aminocyanobenzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Isomers in Agrochemical Innovation

In the intricate world of agrochemical synthesis, the precise arrangement of functional groups on an aromatic scaffold can be the determining factor between a lead compound and an inactive analogue. 3-Amino-5-cyanobenzoic acid presents itself as a molecule of interest, situated within a class of compounds—aminocyanobenzoic acids—that have demonstrated significant utility in the development of modern crop protection agents. While direct, large-scale applications of this compound in commercial agrochemicals are not extensively documented in mainstream literature, its structural motifs are indicative of potential bioactivity. Research into the closely related compound, 3-cyanobenzoic acid, has highlighted its potential as a herbicidal candidate, suggesting that the 3-amino substituted variant could serve as a valuable synthon for novel herbicidal discovery.[1][2]

However, the narrative of aminocyanobenzoic acids in agrochemical synthesis is dominated by its highly successful isomer, 2-amino-5-cyanobenzoic acid, and its derivatives. These molecules are pivotal intermediates in the synthesis of a powerful class of insecticides known as cyanoanthranilic diamides.[3][4][5] This guide will, therefore, explore the nascent herbicidal potential related to the this compound scaffold and provide a detailed examination of the well-established and industrially significant applications of its 2-amino isomer in the synthesis of next-generation insecticides.

Part 1: The Herbicidal Promise of the 3-Cyanobenzoic Acid Scaffold

Recent studies have investigated 3-cyanobenzoic acid as a potential herbicide, with research indicating that it can significantly inhibit plant growth, particularly in C4 plants like maize.[1] The mode of action appears to be linked to the disruption of photosynthetic processes.[1][2]

Mechanism of Action Insights

Treatment with 3-cyanobenzoic acid has been shown to lead to a notable reduction in key photosynthetic parameters, including:

  • Net CO2 assimilation (A)

  • Stomatal conductance (gs)

  • Electron transport rate (ETR)

  • Carboxylation rates of RuBisCo and PEPCase[1][2]

These findings suggest that the cyanobenzoic acid backbone interferes with the plant's ability to fix carbon and convert light energy into chemical energy. The presence of an amino group in this compound could modulate this activity, potentially leading to derivatives with enhanced efficacy or a different spectrum of activity. The amino group provides a reactive handle for further chemical modification, opening avenues for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Herbicidal_MoA 3-Cyanobenzoic_Acid 3-Cyanobenzoic_Acid Plant_Uptake Plant_Uptake 3-Cyanobenzoic_Acid->Plant_Uptake Photosynthesis_Inhibition Photosynthesis_Inhibition Plant_Uptake->Photosynthesis_Inhibition Disrupts key pathways Reduced_Growth Reduced_Growth Photosynthesis_Inhibition->Reduced_Growth Leads to

Part 2: The Industrial Powerhouse: 2-Amino-5-cyanobenzoic Acid in Insecticide Synthesis

The isomer, 2-amino-5-cyanobenzoic acid, and particularly its N-methyl and 3-methyl derivatives, are cornerstone intermediates in the production of cyanoanthranilic diamide insecticides.[3][4][5] These insecticides are renowned for their potent and selective activity against a range of chewing pests, such as caterpillars and beetles, while exhibiting low toxicity to non-target organisms.

The Synthesis of Cyanoanthranilic Diamides: A General Overview

The general synthetic strategy involves the coupling of a substituted 2-amino-5-cyanobenzoic acid derivative with a substituted pyrazole-5-carboxylic acid. This forms the core diamide structure responsible for the insecticidal activity.

Insecticide_Synthesis 2-Amino-5-cyanobenzoic_Acid_Derivative 2-Amino-5-cyanobenzoic_Acid_Derivative Coupling_Reaction Coupling_Reaction 2-Amino-5-cyanobenzoic_Acid_Derivative->Coupling_Reaction Pyrazole-5-carboxylic_Acid Pyrazole-5-carboxylic_Acid Pyrazole-5-carboxylic_Acid->Coupling_Reaction Cyanoanthranilic_Diamide_Insecticide Cyanoanthranilic_Diamide_Insecticide Coupling_Reaction->Cyanoanthranilic_Diamide_Insecticide Forms

Protocol 1: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

This protocol outlines a common route for the synthesis of a key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide, starting from 2-amino-3-methylbenzoic acid.

Step 1: Bromination of 2-Amino-3-methylbenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 2-amino-3-methylbenzoic acid and a suitable solvent such as acetic acid.

  • Reagent Addition: Slowly add a brominating agent, for example, a mixture of hydrogen bromide and hydrogen peroxide.

  • Reaction Conditions: Maintain the reaction temperature at approximately 30-40 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to neutralize excess bromine. The product, 2-amino-5-bromo-3-methylbenzoic acid, is then isolated by filtration, washed with water, and dried.

Step 2: Esterification

  • Reaction Setup: Suspend the 2-amino-5-bromo-3-methylbenzoic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). The ester product is typically extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 3: Cyanation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-ester with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[5] A palladium catalyst and a ligand may also be employed for this transformation.[3]

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 140-160 °C) and stir for several hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Isolation: Cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.

Step 4: Amidation

  • Reaction Setup: Dissolve the resulting cyano-ester in a suitable solvent and treat it with an aqueous solution of methylamine.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide.

  • Work-up and Isolation: The product, 2-amino-5-cyano-N,3-dimethylbenzamide, can be isolated by crystallization or by extraction and purification via column chromatography.

StepKey ReagentsTypical Yield (%)Purity (%)
Bromination HBr, H₂O₂85-95>95
Esterification Methanol, H₂SO₄90-98>97
Cyanation Cu(I)CN or Pd catalyst/NaCN70-85>95
Amidation Methylamine90-99>98

Table 1: Summary of synthetic steps for 2-amino-5-cyano-N,3-dimethylbenzamide.

Conclusion and Future Outlook

While this compound itself has not yet emerged as a major player in the agrochemical market, its structural similarity to compounds with known herbicidal activity suggests it is a molecule worthy of further investigation. The amino and cyano functionalities offer versatile handles for the creation of novel chemical entities that could lead to new modes of action or improved herbicidal profiles.

In contrast, the isomeric 2-amino-5-cyanobenzoic acid derivatives have firmly established their importance as indispensable building blocks for a leading class of modern insecticides. The synthetic pathways to these compounds are well-optimized and provide a robust foundation for the large-scale production of cyanoanthranilic diamides. For researchers in agrochemical synthesis, the study of aminocyanobenzoic acids offers a compelling narrative of how subtle changes in molecular structure can lead to vastly different biological activities, from potential herbicides to potent insecticides. Continued exploration of this chemical space is likely to yield further innovations in crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this multi-step synthesis.

Synthetic Workflow Overview

A common and effective route for the synthesis of this compound starts from 3-aminobenzoic acid. The key transformation is the introduction of a cyano group at the 5-position via a Sandmeyer reaction. This process involves two main stages: the diazotization of the amino group, followed by a copper(I) cyanide-mediated cyanation.

Synthetic_Workflow Start 3-Aminobenzoic Acid Diazonium In situ Diazonium Salt Start->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Product This compound Diazonium->Product Sandmeyer Cyanation (CuCN) Troubleshooting_Logic Start Low Yield or Impure Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Sandmeyer Check Sandmeyer Step Start->Check_Sandmeyer Check_Purification Review Purification Start->Check_Purification Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Catalyst_Quality Fresh CuCN? Check_Sandmeyer->Catalyst_Quality Recrystallization_Solvent Optimal recrystallization solvent? Check_Purification->Recrystallization_Solvent Acid_Amount Sufficient Acid? Temp_Control->Acid_Amount No Fix_Temp Maintain 0-5°C Temp_Control->Fix_Temp Yes Fix_Acid Use excess strong acid Acid_Amount->Fix_Acid No Starch_Iodide Use starch-iodide paper to confirm excess HNO₂ Acid_Amount->Starch_Iodide Yes Hydroxylation Phenolic byproducts present? Catalyst_Quality->Hydroxylation Yes Fix_Catalyst Use fresh, high-purity CuCN Catalyst_Quality->Fix_Catalyst No Fix_Hydroxylation Add diazonium salt promptly to cold CuCN solution Hydroxylation->Fix_Hydroxylation Yes Colored_Product Product colored? Recrystallization_Solvent->Colored_Product Yes Fix_Solvent Screen solvents (e.g., water, ethanol/water) Recrystallization_Solvent->Fix_Solvent No Fix_Color Use activated charcoal during recrystallization Colored_Product->Fix_Color Yes

Technical Support Center: Purification of Crude 3-Amino-5-cyanobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-5-cyanobenzoic acid via recrystallization. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.

Troubleshooting Guide

This section is designed to address specific issues that may arise during the recrystallization of this compound. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Question: My this compound is separating as an oily liquid upon cooling, not as crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is a common issue with compounds that are either significantly impure or when the solution is supersaturated and cools too quickly.[1][2] For this compound, which possesses multiple polar functional groups, this can be particularly prevalent if the incorrect solvent system is used.

Solutions:

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point of the solution.[3] This should keep the compound dissolved for a longer period as it cools, allowing it to reach a temperature below its melting point before crystallization begins.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out.[1] After dissolving your compound in the hot solvent, allow the flask to cool slowly on a non-conductive surface like a cork ring or a few paper towels.[2] You can further slow the cooling by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[2]

  • Consider a Different Solvent System: If the issue persists, your chosen solvent may not be ideal. Aromatic compounds like this can sometimes be tricky.[4] Experiment with solvent pairs. For instance, dissolve the crude product in a minimal amount of a "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy (turbid). Reheat until the solution is clear and then allow it to cool slowly.

Issue 2: No crystals are forming, even after the solution has cooled.

Question: My solution of this compound has cooled to room temperature, and in some cases, even been chilled in an ice bath, but no crystals have appeared. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[1]

Solutions:

  • Reduce the Solvent Volume: This is the most common cause of crystallization failure.[1] Gently heat the solution to boil off some of the solvent. Be sure to do this in a fume hood. Once you have reduced the volume, allow the solution to cool again. You can test if you have enough compound in the solution by dipping a glass stirring rod into the mother liquor; if a solid residue forms upon evaporation, there is a good amount of compound remaining.[3]

  • Induce Crystallization: A supersaturated solution may need a "push" to start crystallizing. Here are two effective methods:

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for other crystals to grow upon.

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Cooling: If you have not already, try cooling the flask in an ice-salt bath.[1]

Issue 3: The final product has a low yield.

Question: After filtration and drying, my yield of pure this compound is very low. What could have gone wrong?

Answer: A poor yield is often a result of using too much solvent during the recrystallization process, which leads to a significant amount of the product remaining in the mother liquor.[3] Another possibility is premature crystallization during a hot filtration step.

Solutions:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent to fully dissolve the crude product. Using an excess means more of your compound will stay dissolved when the solution cools.[3]

  • Recover from Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover more product. Reduce the volume by boiling off some of the solvent and then cool the solution again to see if more crystals form.

  • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly.[2] If crystals do form in the funnel, you can try washing them with a small amount of hot solvent.

Issue 4: The recrystallized product is still colored or appears impure.

Question: My "purified" this compound is off-white or yellowish, not the expected pure white. How can I remove colored impurities?

Answer: The presence of color often indicates high-molecular-weight, colored byproducts from the synthesis. These can sometimes be removed with activated charcoal.

Solution:

  • Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, and before any cooling, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Swirl the solution for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar amino (-NH2), cyano (-CN), and carboxylic acid (-COOH) groups, polar solvents are the best choice.[4][5] Good starting points include:

  • Ethanol or Methanol: These are often effective for aromatic acids.[6]

  • Water: Due to the polar functional groups, this compound may have sufficient solubility in hot water for recrystallization.[4][7]

  • Acetonitrile: This is another polar solvent that can be effective.[6]

  • Solvent Pairs: A mixture like ethanol/water or acetone/hexane can be very effective if a single solvent does not provide the desired solubility profile.[4]

Solvent SystemBoiling Point (°C)Rationale for Use
Ethanol78Good general-purpose polar solvent for aromatic acids.[4]
Methanol65Similar to ethanol, but more volatile.
Water100Excellent for highly polar compounds; non-flammable.[4]
Acetonitrile82A polar aprotic solvent that can offer different selectivity.
Ethanol/WaterVariableAllows for fine-tuning of polarity to achieve ideal solubility.

Q2: What are the key safety precautions when handling this compound and the solvents?

A2: Always handle chemicals in a well-ventilated fume hood.[8] Based on safety data for structurally similar compounds, this compound may cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

  • Inhalation: Avoid breathing in the dust or solvent vapors.[9]

  • Solvent Hazards: Be mindful of the flammability of organic solvents like ethanol, methanol, and acetonitrile. Do not use them near open flames, and heat them using a steam bath, heating mantle, or hot plate.

Q3: How much crude this compound should I start with?

A3: It is generally advisable to start with a small amount (e.g., 100-500 mg) to test different solvent systems and optimize the conditions before scaling up. This minimizes the loss of material if a particular solvent system is not effective.

Q4: What is the expected melting point of pure this compound?

Experimental Protocol: Recrystallization of this compound

This protocol provides a general step-by-step methodology. The exact solvent and volumes will need to be determined empirically.

  • Solvent Selection: Based on small-scale tests, select the most promising solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate or steam bath while stirring. Add small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely, either on the filter funnel by drawing air through them or by transferring them to a watch glass. Determine the mass and melting point of the purified product.

Visualizations

Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal dissolve->charcoal cool_rt Cool Slowly to Room Temperature dissolve->cool_rt If no insoluble impurities hot_filter Optional: Hot Filtration charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Flowchart

G start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oil_sol 1. Re-heat & Add More Solvent 2. Cool Solution Slowly 3. Change Solvent System oiling_out->oil_sol Yes low_yield Low Yield? no_crystals->low_yield No crystal_sol 1. Reduce Solvent Volume 2. Add Seed Crystal 3. Scratch Inner Wall of Flask no_crystals->crystal_sol Yes yield_sol 1. Use Less Solvent Initially 2. Concentrate Mother Liquor 3. Pre-heat Funnel for Hot Filtration low_yield->yield_sol Yes end Problem Solved low_yield->end No oil_sol->end crystal_sol->end yield_sol->end

Caption: A logical guide to troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 3-Amino-5-cyanobenzoic Acid via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multi-step organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the preparation of this compound, a valuable building block in medicinal chemistry, from 3,5-diaminobenzoic acid. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a deeper understanding of the reaction intricacies.

Synthetic Strategy Overview

The direct conversion of 3,5-diaminobenzoic acid to this compound via a Sandmeyer reaction is fraught with challenges, primarily the lack of selectivity between the two amino groups, which would lead to a mixture of products including the dicyano derivative and polymeric materials. A more robust and controllable strategy involves a three-step sequence:

  • Selective Mono-N-acetylation: One of the two amino groups of 3,5-diaminobenzoic acid is selectively protected as an acetamide. This crucial step directs the subsequent diazotization to the remaining free amino group.

  • Sandmeyer Reaction: The free amino group of the mono-acetylated intermediate is converted to a diazonium salt and subsequently displaced by a cyano group using a copper(I) cyanide catalyst.

  • Deprotection: The acetyl protecting group is removed under mild conditions to yield the final product, this compound.

This multi-step approach ensures high selectivity and ultimately, a purer final product.

Synthetic_Workflow Start 3,5-Diaminobenzoic Acid Step1 Selective Mono-N-acetylation Start->Step1 Intermediate1 5-Acetamido-3-aminobenzoic Acid Step1->Intermediate1 Step2 Sandmeyer Reaction (Diazotization & Cyanation) Intermediate1->Step2 Intermediate2 3-Acetamido-5-cyanobenzoic Acid Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Part 1: Selective Mono-N-acetylation of 3,5-Diaminobenzoic Acid

The selective protection of one amino group in a diamine can be challenging. However, in the case of 3,5-diaminobenzoic acid, mono-acetylation can be achieved with a high degree of control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acetylation reaction is producing a significant amount of the di-acetylated product. How can I improve the selectivity for mono-acetylation?

A1: The formation of the di-acetylated byproduct is a common issue when both amino groups have similar reactivity. To favor mono-acetylation, consider the following:

  • Stoichiometry of the Acetylating Agent: Carefully control the molar equivalents of acetic anhydride or acetyl chloride. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will invariably lead to di-acetylation.

  • Rate of Addition: Add the acetylating agent slowly and dropwise to the solution of 3,5-diaminobenzoic acid. This maintains a low instantaneous concentration of the acetylating agent, favoring reaction with the more reactive starting material over the mono-acetylated product.

  • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0-10 °C). Lower temperatures can enhance the kinetic selectivity between the first and second acetylation events.

  • Solvent and Base: The choice of solvent and base can influence selectivity. A less polar solvent may reduce the reactivity of the mono-acetylated product. The use of a bulky, non-nucleophilic base can also modulate the reactivity.

Q2: The acetylation reaction is sluggish and incomplete, even after prolonged reaction times. What could be the cause?

A2: Incomplete conversion can be due to several factors:

  • Purity of Starting Material: Ensure your 3,5-diaminobenzoic acid is of high purity and free from moisture.

  • Reagent Quality: Acetic anhydride can hydrolyze over time. Use a fresh bottle or distill it prior to use.

  • Insufficient Activation: If using acetyl chloride, ensure the base is effectively scavenging the HCl byproduct. The accumulation of acid can protonate the amino groups, rendering them unreactive.

  • Solubility Issues: 3,5-diaminobenzoic acid has limited solubility in some organic solvents. Ensure you are using a solvent system in which it is at least partially soluble to allow for reaction. A co-solvent system may be necessary.

Acetylation_Troubleshooting Start Low Yield or Poor Selectivity in Mono-acetylation Diacetylated High Di-acetylated Product Start->Diacetylated Incomplete Incomplete Reaction Start->Incomplete Diacetylated_Sol1 Reduce Equivalents of Acetylating Agent Diacetylated->Diacetylated_Sol1 Diacetylated_Sol2 Slow, Dropwise Addition at Low Temperature Diacetylated->Diacetylated_Sol2 Incomplete_Sol1 Check Purity of Starting Materials Incomplete->Incomplete_Sol1 Incomplete_Sol2 Use Fresh Acetylating Agent Incomplete->Incomplete_Sol2 Incomplete_Sol3 Ensure Effective Basicity and Solubility Incomplete->Incomplete_Sol3

Caption: Troubleshooting logic for the selective mono-N-acetylation of 3,5-diaminobenzoic acid.

Experimental Protocol: Selective Mono-N-acetylation
  • Suspend 3,5-diaminobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of THF and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add acetic anhydride (1.05 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-acetamido-3-aminobenzoic acid.

Part 2: Sandmeyer Reaction of 5-Acetamido-3-aminobenzoic Acid

This is the core transformation where the free amino group is converted to the cyano group. The Sandmeyer reaction is a two-stage process: diazotization followed by copper(I)-catalyzed cyanation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The diazotization step seems to be failing, as indicated by a negative starch-iodide test. What are the likely causes?

A1: A successful diazotization is critical for the Sandmeyer reaction.[3] A negative starch-iodide test indicates an absence of excess nitrous acid, which can be due to:

  • Insufficient Acid: A sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) is necessary to generate nitrous acid from sodium nitrite and to prevent unwanted side reactions like azo coupling.[3]

  • Decomposition of Sodium Nitrite: Use a fresh, high-quality source of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed.

  • Temperature Too High: The diazotization must be performed at 0-5 °C.[3] At higher temperatures, the diazonium salt is unstable and can decompose prematurely.

  • Premature Addition of Nitrite: Ensure the amine is fully dissolved or suspended in the cold acid solution before the slow addition of the sodium nitrite solution.

Q2: I am observing a low yield of the cyanated product, with the formation of a significant amount of a dark, tarry byproduct. How can I mitigate this?

A2: The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt, leading to radical side reactions.[3] To minimize this:

  • Maintain Low Temperatures: The diazonium salt solution must be kept cold (0-5 °C) at all times and used immediately after preparation.

  • Slow Addition to the Copper(I) Cyanide Solution: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. A rapid addition can cause a localized increase in temperature and concentration, promoting decomposition.

  • Quality of Copper(I) Cyanide: Copper(I) salts can oxidize to the less active copper(II) state upon exposure to air.[3] Use freshly prepared or purchased copper(I) cyanide.

  • Purity of the Starting Material: Impurities in the 5-acetamido-3-aminobenzoic acid can catalyze the decomposition of the diazonium salt.

Q3: During the workup, I am having difficulty isolating the product. It seems to be soluble in both acidic and basic aqueous layers. What is the recommended workup procedure?

A3: The product, 3-acetamido-5-cyanobenzoic acid, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amide) properties, which can complicate extraction. A careful workup is required:

  • Neutralization: After the reaction is complete, carefully neutralize the reaction mixture with a base such as sodium carbonate or sodium bicarbonate to a pH where the product is least soluble (typically around its isoelectric point). This will precipitate the crude product.

  • Filtration: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Parameter Recommended Condition Rationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[3]
Acid Concentration 2.5-3.0 equivalentsEnsures complete formation of nitrous acid and prevents azo coupling.[3]
Cyanation Temperature 0-10 °C initially, then gentle warmingControls the initial reaction rate and then drives the reaction to completion.
Copper(I) Cyanide Freshly prepared or high purityEnsures high catalytic activity; Cu(II) is less effective.[3]
Experimental Protocol: Sandmeyer Cyanation

Diazotization:

  • Suspend 5-acetamido-3-aminobenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[1]

Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then gradually warm to room temperature and stir for an additional 2-3 hours, or until the evolution of nitrogen gas ceases.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Part 3: Deprotection of 3-Acetamido-5-cyanobenzoic Acid

The final step is the removal of the acetyl protecting group to unveil the desired this compound. It is crucial to use conditions that do not hydrolyze the newly installed nitrile group or the carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The deprotection reaction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

A1: Incomplete deprotection can be addressed by:

  • Increasing Reaction Time or Temperature: While mild conditions are preferred, a modest increase in reaction time or temperature may be necessary. Monitor the reaction closely to avoid side product formation.

  • Stronger Acid/Base: If using acidic or basic hydrolysis, a higher concentration of the acid or base can increase the reaction rate. However, this also increases the risk of nitrile hydrolysis.

  • Alternative Deprotection Methods: If standard hydrolysis is problematic, consider alternative methods. For instance, treatment with oxalyl chloride followed by an alcohol can cleave secondary acetamides under very mild conditions.[4]

Q2: I am observing hydrolysis of the cyano group to a carboxylic acid or amide during deprotection. How can I prevent this?

A2: The hydrolysis of the nitrile is a significant potential side reaction, especially under harsh acidic or basic conditions.[5] To avoid this:

  • Use Mild Conditions: Employ mild acidic conditions (e.g., dilute HCl in ethanol) or specific, non-hydrolytic deprotection reagents. Avoid strong, hot aqueous acids or bases.

  • Monitor the Reaction Carefully: Use TLC or LC-MS to monitor the progress of the deprotection and stop the reaction as soon as the starting material is consumed to minimize over-reaction.

  • Consider Enzymatic Deprotection: In some cases, specific amidases can be used for highly selective deprotection, although this is a more specialized technique.[6]

Deprotection_Troubleshooting Start Issues with Acetyl Deprotection Incomplete Incomplete Deprotection Start->Incomplete Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis Incomplete_Sol1 Increase Reaction Time/Temperature Modestly Incomplete->Incomplete_Sol1 Incomplete_Sol2 Consider Alternative Mild Deprotection Reagents Incomplete->Incomplete_Sol2 Nitrile_Hydrolysis_Sol1 Use Mild Acidic Conditions (e.g., dilute HCl/EtOH) Nitrile_Hydrolysis->Nitrile_Hydrolysis_Sol1 Nitrile_Hydrolysis_Sol2 Carefully Monitor Reaction and Avoid Over-reaction Nitrile_Hydrolysis->Nitrile_Hydrolysis_Sol2

Caption: Troubleshooting logic for the deprotection of 3-acetamido-5-cyanobenzoic acid.

Experimental Protocol: Deprotection
  • Suspend the crude 3-acetamido-5-cyanobenzoic acid in a mixture of ethanol and dilute hydrochloric acid (e.g., 3 M).

  • Heat the mixture to a gentle reflux (e.g., 60-70 °C) and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully neutralize the solution with a base such as aqueous sodium hydroxide or sodium bicarbonate to precipitate the product. The final pH should be adjusted to the isoelectric point of the amino acid to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Safety Precautions

  • Cyanides: The Sandmeyer cyanation step involves the use of highly toxic copper(I) cyanide and sodium cyanide. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide before disposal.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be prepared in solution and used immediately without isolation.

  • Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cyanation for 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-cyanobenzoic acid via palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction to the Synthesis

The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of aromatic nitriles, which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The synthesis of this compound, a valuable building block, can be efficiently achieved through this methodology, typically by the cross-coupling of a 3-amino-5-halobenzoic acid precursor with a cyanide source. This guide will focus on optimizing this transformation, addressing common challenges, and providing practical solutions.

The general transformation is depicted below:

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the palladium-catalyzed cyanation for the synthesis of this compound.

Issue Potential Causes Recommended Solutions & Explanations
1. Low or No Conversion a. Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing.[1]- Pre-catalyst Choice: Use a reliable Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) pre-catalyst such as Pd(OAc)₂ or a palladacycle that readily reduces to Pd(0) in situ.[1][2] - Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos which stabilize the Pd(0) center and promote oxidative addition.[2][3] - Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.
b. Poor Substrate Reactivity: The aryl halide (especially chloride) is not reactive enough.[4][5]- Halide Choice: The reactivity order is I > Br > Cl. If possible, use the bromo or iodo analogue of 3-aminobenzoic acid.[5] - Ligand for Aryl Chlorides: For aryl chlorides, highly active ligands such as Buchwald's biaryl phosphine ligands are often necessary.[3][4][6] - Higher Temperature: Increasing the reaction temperature can overcome the activation barrier for the oxidative addition of less reactive aryl halides.[4]
c. Cyanide Source Issues: The cyanide source is not effective or is poisoning the catalyst.[2][7][8]- Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more soluble salts like KCN or NaCN as they release cyanide slowly, minimizing catalyst poisoning.[2][7][9][10] - Additives: For Zn(CN)₂, the addition of a catalytic amount of a zinc salt like ZnBr₂ can sometimes be beneficial.[11][12]
2. Formation of Side Products a. Hydrolysis of the Nitrile: The cyano group is hydrolyzed to an amide or carboxylic acid.- Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water, especially at elevated temperatures and in the presence of a base, can lead to nitrile hydrolysis.[7] - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
b. Homocoupling of the Starting Material: Formation of a biphenyl diamino dicarboxylic acid.- Efficient Catalyst System: A highly active and well-ligated palladium catalyst will favor the desired cross-coupling over homocoupling.[13] - Control of Pd(II) Species: Homocoupling can be promoted by the presence of Pd(II) species. Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).[13]
c. Decarboxylation: Loss of the carboxylic acid group.- Temperature Control: Avoid excessively high temperatures, as this can promote decarboxylation, especially in the presence of a strong base. - Base Selection: Use a milder base if decarboxylation is observed.
3. Catalyst Deactivation a. Cyanide Poisoning: Excess cyanide in solution can coordinate strongly to the palladium center, forming inactive complexes.[2][7][8]- Slow-Release Cyanide Source: Use Zn(CN)₂ or K₄[Fe(CN)₆] which have low solubility and provide a controlled concentration of cyanide ions.[2][9][10] - Ligand Protection: Bulky ligands can sterically shield the palladium center, reducing the likelihood of displacement by cyanide.[10][14]
b. Formation of Palladium Black: The catalyst precipitates out of solution as inactive palladium metal.[13]- Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively) to maintain the catalyst in a soluble and active form.[13] - Solvent Choice: The choice of solvent can influence catalyst stability. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[3][15]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino or carboxylic acid groups on my starting material?

A1: In many cases, protection is not necessary. The amino group can coordinate to the palladium center, but with the right choice of ligand, this is often not a major issue. The carboxylic acid can be deprotonated by the base to form a carboxylate, which is generally compatible with the reaction conditions. However, if you are experiencing issues with side reactions involving these functional groups, protection (e.g., as a Boc-amine and a methyl or ethyl ester) could be considered.[16]

Q2: Which cyanide source is best for this reaction?

A2: For laboratory-scale synthesis, zinc cyanide (Zn(CN)₂) is a good starting point due to its lower toxicity and moderate reactivity.[9][10][17] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic and environmentally friendly alternative, though it may require higher temperatures or more active catalyst systems to be effective.[2][3][15][18]

Q3: What is the best palladium source and ligand combination?

A3: A common and effective combination is Pd(OAc)₂ as the precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3] Palladacycle precatalysts are also excellent choices as they are often more stable and efficient.[2][18] For aryl chlorides, more specialized and highly active ligands are often required.[3][6]

Q4: My reaction is very slow. How can I speed it up?

A4: Increasing the reaction temperature is the most straightforward way to increase the reaction rate. You can also try a more active catalyst system, such as a more electron-rich ligand or a palladacycle precatalyst. The choice of solvent can also play a role; sometimes switching from DMF to a higher-boiling solvent like DMAc or NMP can be beneficial.[15]

Q5: How do I know if my reaction is complete?

A5: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to determine when the starting material has been fully consumed and to avoid potential side reactions from prolonged heating.

Experimental Protocols

Protocol 1: General Procedure for the Cyanation of 3-Bromo-5-aminobenzoic Acid using Zn(CN)₂

Materials:

  • 3-Bromo-5-aminobenzoic acid

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-aminobenzoic acid (1.0 equiv), zinc cyanide (0.6 equiv), and sodium carbonate (2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and XPhos to the Schlenk flask.

  • Add anhydrous DMF to the reaction mixture.

  • Degas the reaction mixture by bubbling inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to afford this compound.

Protocol 2: Cyanation using the Non-Toxic Potassium Ferrocyanide (K₄[Fe(CN)₆])

Materials:

  • 3-Bromo-5-aminobenzoic acid

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • Dioxane and Water (degassed)

Procedure:

  • To a screw-cap vial with a magnetic stir bar, add 3-bromo-5-aminobenzoic acid (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), Pd₂(dba)₃ (0.01 equiv), t-BuXPhos (0.03 equiv), and potassium acetate (0.125 equiv).

  • Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon (repeat three times).

  • Add degassed dioxane and degassed water (typically in a 1:1 ratio) via syringe.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Follow a similar aqueous workup and acidification as described in Protocol 1 to isolate the product.

Visualizing the Process

Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Ar-X Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Transmetalation->Ar-Pd(II)(CN)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L_n->Reductive Elimination M-CN M-CN M-CN->Transmetalation M-CN Reductive Elimination->Pd(0)L_n Ar-CN Ar-CN Reductive Elimination->Ar-CN

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low or No Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_reagents->check_catalyst check_conditions Assess Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions side_products Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->side_products homocoupling Homocoupling? side_products->homocoupling hydrolysis Hydrolysis? side_products->hydrolysis no_reaction No Reaction? side_products->no_reaction optimize_catalyst Optimize Catalyst/Ligand for Higher Activity homocoupling->optimize_catalyst Yes adjust_base Use Weaker Base or Shorter Reaction Time homocoupling->adjust_base No dry_reagents Rigorously Dry Reagents & Solvents hydrolysis->dry_reagents Yes hydrolysis->adjust_base No no_reaction->optimize_catalyst No increase_temp Increase Temperature no_reaction->increase_temp Yes success Improved Yield optimize_catalyst->success increase_temp->success dry_reagents->success adjust_base->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

column chromatography conditions for purifying 3-Amino-5-cyanobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-5-cyanobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these polar, ionizable compounds using column chromatography. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common challenges and optimize your purification workflows.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its analogs are valuable building blocks in medicinal chemistry and materials science. However, their purification by column chromatography presents a significant challenge due to their unique chemical nature. These molecules possess both a basic amino group and an acidic carboxylic acid group, making them zwitterionic and highly polar.[1][2] Furthermore, the presence of a nitrile group can influence their solubility and interactions with stationary phases.

These characteristics often lead to issues such as poor retention on standard normal-phase silica gel, tailing peaks, and even irreversible binding to the stationary phase. This guide provides a structured approach to troubleshooting these problems, from selecting the appropriate stationary and mobile phases to fine-tuning your experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the column chromatography of this compound derivatives.

Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Tailing is a common issue when purifying polar, ionizable compounds like aminobenzoic acids on standard silica gel.[3] The primary cause is the strong interaction between the basic amino group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the acidic silanol groups.[3] Common choices include:

      • Triethylamine (TEA): Typically 0.1-1% (v/v) in your eluent system.

      • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a stock solution, adding 1-10% of this to your main eluent (e.g., dichloromethane).[4]

    • Stationary Phase Choice: Consider using a less acidic stationary phase.

      • Deactivated Silica: You can deactivate silica gel by treating it to reduce its acidity.[4]

      • Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can significantly improve peak shape.[3]

Q2: My compound won't elute from the silica gel column, even with a very polar solvent system like 10% methanol in dichloromethane. What should I do?

A2: This indicates a very strong interaction between your compound and the stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity Further: While high concentrations of methanol can be effective, be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[5]

    • Employ a Stronger Solvent System: A mixture of methanol, dichloromethane, and a small amount of ammonium hydroxide can be a powerful eluent for highly polar basic compounds.[4][5]

    • Switch to Reversed-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water and acetonitrile, reversed-phase chromatography is an excellent alternative. The stationary phase (e.g., C18) is nonpolar, and polar compounds elute earlier.[6][7]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system should provide a good separation between your desired compound and impurities, with a target Rf value of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the compound of interest.

  • Methodology for Solvent System Selection:

    • Start with a standard system: A good starting point for polar compounds is a mixture of ethyl acetate and hexanes.[5]

    • Increase polarity: If the compound does not move from the baseline (Rf = 0), gradually increase the polarity by adding a more polar solvent like methanol to a less polar one like dichloromethane.[5]

    • Test modifiers: If tailing is observed on the TLC plate, add a small amount of triethylamine or ammonia to the developing solvent to see if it improves the spot shape.

    • Consider solubility: Ensure your crude sample is soluble in the chosen eluent. If not, you may need to use a stronger solvent to load the sample onto the column, or employ a dry loading technique.[8]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or another adsorbent) before being loaded onto the column.[8]

  • When to Use Dry Loading:

    • When your compound has poor solubility in the initial, less polar eluent of your chromatography.[8]

    • When you need to use a strong, polar solvent to dissolve your sample, which would otherwise disrupt the chromatography if loaded directly.[8]

  • Dry Loading Protocol:

    • Dissolve your crude sample in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of your prepared column.

Troubleshooting Guides

This section provides more in-depth solutions to complex problems you might encounter.

Guide 1: Compound Decomposes on the Column

Problem: You observe new spots on your TLC analysis of the collected fractions that were not present in your crude material, or you have very low recovery of your desired product.

Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.

Solution Workflow:

Caption: Workflow for troubleshooting compound decomposition.

Detailed Steps:

  • Confirm Decomposition: Run a two-dimensional (2D) TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely decomposing on the silica.[4]

  • Change Stationary Phase:

    • Alumina: A good first alternative, available in different pH ranges.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[4]

  • Deactivate Silica: If you must use silica, you can reduce its acidity. This is often done by pre-treating the silica with a solvent system containing a base like triethylamine.

  • Reversed-Phase Chromatography: This is often the best solution for polar, ionizable compounds.[6]

Guide 2: Poor Separation of Closely Related Impurities

Problem: Your desired compound co-elutes with one or more impurities, even after trying various solvent systems.

Cause: The impurities have very similar polarities to your product.

Solution Workflow:

Caption: Decision tree for improving poor separation.

Detailed Strategies:

  • Explore Different Solvent Selectivities: Don't just vary the ratio of a single solvent pair. Try different combinations. For example, ethyl acetate/hexanes and ether/hexanes have different selectivities and may resolve your compounds differently.[5]

  • Gradient Elution: If your impurities are both more and less polar than your product, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation.

  • Reversed-Phase Flash Chromatography: This technique is increasingly accessible and can provide excellent separation for polar compounds that are difficult to resolve by normal-phase chromatography.[3]

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for ionizable compounds.[6][9]

  • Alternative Purification Methods: If chromatography fails to provide the desired purity, consider other techniques such as recrystallization or preparative HPLC.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for developing a purification method for this compound derivatives.

Stationary PhaseRecommended Mobile Phase System(s)Target Compound TypeKey Considerations
Normal-Phase Silica Gel Dichloromethane / Methanol (with 0.1-1% Triethylamine or Ammonia)[4][5]Moderately polar, basic compoundsProne to tailing; modifier is often essential.
Ethyl Acetate / Hexanes (with 0.1-1% Triethylamine)[5]Less polar derivativesGood for initial screening.
Amine-Functionalized Silica Ethyl Acetate / HexanesBasic aminesExcellent for reducing tailing.[3]
Alumina (Neutral or Basic) Dichloromethane / MethanolAcid-sensitive basic compoundsGood alternative to silica.
Reversed-Phase (C18 or Cyano) Water / Acetonitrile (with buffer, e.g., formic acid or ammonium acetate)Polar, ionizable compoundsExcellent for highly polar compounds; may require buffer to control ionization.[10][11]

Experimental Protocols

Protocol 1: Standard Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run at least 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[8]

    • Dry Loading: (Recommended for poorly soluble compounds) Pre-adsorb your sample onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[8]

  • Elution: Begin eluting with your starting solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient (Optional): If necessary, gradually increase the proportion of the more polar solvent to elute more strongly retained compounds.

References

Technical Support Center: Preventing Self-Polymerization of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ACBA-SP-001

Version: 1.0

Overview and Core Directive

This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-Amino-5-cyanobenzoic acid. The inherent bifunctional nature of this molecule, containing both a nucleophilic amino group and an electrophilic cyano group, creates a significant risk of self-polymerization. This phenomenon can lead to decreased product yield, sample discoloration, and the formation of intractable, insoluble byproducts. This document provides a structured, in-depth guide to understanding, troubleshooting, and preventing this unwanted side reaction. Our directive is to empower users with the scientific rationale and practical methodologies to ensure the stability and successful application of this versatile chemical building block.

The Science of Self-Polymerization: Mechanism and Triggers

The self-polymerization of this compound is primarily a step-growth polymerization process. The reaction is initiated by the nucleophilic attack of the amino group (-NH₂) of one molecule onto the electrophilic carbon of the cyano group (-C≡N) of another. This forms a dimeric amidine intermediate, which retains reactive functional groups at both ends, allowing for further chain propagation.

Key Molecular Triggers:

  • Heat: Increased thermal energy accelerates the reaction rate, overcoming the activation energy for the initial nucleophilic attack.

  • Presence of Base: Basic conditions can deprotonate the carboxylic acid, but more critically, they increase the nucleophilicity of the amino group, catalyzing the polymerization.

  • Presence of Acid: While strong acidic conditions can protonate and protect the amino group, certain acidic conditions can also activate the nitrile group toward nucleophilic attack.[1]

  • High Concentration: Increased proximity of molecules in concentrated solutions or in the solid state enhances the probability of intermolecular reactions.

  • Light: Aromatic amino acids can be sensitive to photo-oxidative changes, which may generate reactive species that initiate polymerization.[2]

Caption: Initiation of self-polymerization via nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to yellow/brown during storage. Is it still usable?

A1: The color change is a strong indicator of solid-state polymerization. While the bulk of the material may still be the monomer, the presence of colored polymeric impurities can interfere with subsequent reactions.

  • Recommendation: For sensitive applications, repurification by recrystallization is advised. For less sensitive reactions, you may be able to proceed, but expect lower yields and potential purification challenges. A small-scale test reaction is recommended.

Q2: What is the ideal storage condition for this compound?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[3] Avoid repeated freeze-thaw cycles if dissolved in a solvent.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.

  • Light: Protect from light by using an amber vial or storing it in a dark location. Aromatic amino acids can be light-sensitive.[2]

Q3: Can I use DMF or DMSO as a solvent for my reaction?

A3: Yes, but with caution. While these solvents are excellent for dissolving the compound, they pose two risks:

  • Impurities: Technical grade DMF can contain dimethylamine as an impurity, which is basic and can catalyze polymerization.

  • Hygroscopicity: Both solvents readily absorb water from the atmosphere. Water can participate in side reactions, such as nitrile hydrolysis, especially under harsh conditions.

  • Best Practice: Always use a new, sealed bottle of a high-purity, anhydrous grade of the solvent.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation.

Scenario 1: Polymerization upon heating the reaction mixture.
  • Symptoms: The reaction solution darkens significantly upon heating. A precipitate or viscous oil forms, and analysis (TLC/LC-MS) shows the disappearance of starting material with no corresponding increase in the desired product.

  • Causality Analysis: The reaction temperature is likely too high, causing the rate of self-polymerization to outcompete the desired chemical transformation.

  • Solutions:

    Table 1: Thermal Polymerization Troubleshooting

Parameter Problem Corrective Action
Temperature Excessive heat accelerates polymerization.Lower the reaction temperature. Even a 10°C reduction can have a significant effect. Evaluate if a longer reaction time at a lower temperature is feasible.[5]
Concentration High concentration increases intermolecular collisions.Dilute the reaction mixture. This can disfavor the bimolecular polymerization reaction relative to the desired intramolecular or unimolecular reaction.
Order of Addition Premixing starting material before heating.If the reaction involves another reagent, consider adding the this compound slowly to the heated solution of the other reactants to keep its instantaneous concentration low.
Scenario 2: The reaction fails when a base is used.
  • Symptoms: Upon addition of a base (e.g., triethylamine, potassium carbonate), the solution rapidly darkens, and a solid precipitates.

  • Causality Analysis: The base is increasing the nucleophilicity of the amino group, strongly catalyzing the self-polymerization. This is a common issue in acylation or alkylation reactions.

  • Solutions:

    G Start Reaction requires base Problem Base catalyzes polymerization Start->Problem Sol1 Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) Problem->Sol1 Option 1 Sol2 Protect the amino group before reaction Problem->Sol2 Option 2 Sol3 Use a weaker base if compatible with the desired reaction Problem->Sol3 Option 3

    Caption: Decision workflow for base-catalyzed polymerization.

Preventative Protocols and Methodologies

Proactive measures are the most effective way to manage the stability of this compound.

Protocol 5.1: pH Control in Aqueous Solutions

For manipulations in aqueous or protic media, pH control is a powerful tool.

  • Scientific Principle: The amino group's nucleophilicity can be "switched off" by protonation. At a pH below the pKa of the anilinium ion (for 3-aminobenzoic acid, the pKa of the amino group is approximately 4.79), the amino group will exist predominantly in its protonated, non-nucleophilic -NH₃⁺ form.[6]

  • Step-by-Step Protocol:

    • Prepare a buffer solution with a pH between 3.0 and 4.0 (e.g., an acetate buffer).

    • Dissolve the this compound in the acidic buffer. This stock solution will be significantly more stable against self-polymerization.

    • For subsequent reactions, the pH can be carefully adjusted as required, or the reaction can be performed in the acidic medium if the chemistry allows.

Protocol 5.2: In-Situ Protection via Acylation

If the intended reaction does not involve the amino group, protecting it is the most robust preventative strategy.

  • Scientific Principle: Converting the primary amine to a secondary amide or carbamate drastically reduces its nucleophilicity, thereby inhibiting the polymerization initiation step. The Boc (tert-butyloxycarbonyl) group is a common and easily removable protecting group.

  • Step-by-Step Boc-Protection Protocol:

    • Dissolution: Suspend this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or a 1:1 mixture of Dioxane and Water.

    • Basification: Add a base such as Sodium Bicarbonate (NaHCO₃, 2.5 eq) or Sodium Hydroxide (NaOH, 2.1 eq).

    • Protection: Cool the mixture to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3. This will protonate the carboxylic acid.

    • Extraction: Extract the Boc-protected product with an organic solvent such as Ethyl Acetate.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-5-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 3-Amino-5-cyanobenzoic acid. As a critical building block in the development of pharmaceuticals and advanced materials, its efficient and safe production at scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and industry best practices.

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic decisions that must be made before commencing a scale-up campaign.

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: Several synthetic routes are available, each with distinct advantages and challenges regarding starting material availability, process safety, and economic viability. The choice of route is a critical decision point. The three most common strategies are:

  • Palladium-Catalyzed Cyanation of a Halogenated Precursor: This is a modern and versatile approach, typically starting from 3-Amino-5-bromobenzoic acid. The bromo-substituent is displaced by a cyanide group using a palladium catalyst and a cyanide source.[1][2]

  • Copper-Mediated Cyanation (Rosenmund-von Braun type reaction): A classical method that also uses a halogenated precursor like 3-Amino-5-bromobenzoic acid but employs a copper(I) cyanide reagent, often at high temperatures in a polar aprotic solvent.[3]

  • Sandmeyer Reaction: This route begins with an aromatic amine, such as 3,5-diaminobenzoic acid. One amino group is converted into a diazonium salt, which is then displaced by a cyanide group, typically using a copper(I) cyanide catalyst.[4][5][6] While effective, the thermal instability of diazonium salts presents significant safety challenges on a large scale.[4][7]

The following table summarizes the key considerations for each route:

Parameter Palladium-Catalyzed Cyanation Copper-Mediated Cyanation Sandmeyer Reaction
Starting Material 3-Amino-5-halobenzoic acid3-Amino-5-halobenzoic acid3,5-Diaminobenzoic acid
Key Reagents Pd catalyst (e.g., Pd(dppf)Cl₂), Cyanide Source (e.g., Zn(CN)₂, KCN)[2]CuCN, Polar aprotic solvent (e.g., DMF, NMP)[3]NaNO₂, HCl, CuCN[4]
Typical Yields Good to ExcellentModerate to GoodModerate to Good
Key Challenges Catalyst cost & deactivation, Heavy metal removal, Ligand sensitivity.[2][8]High reaction temperatures, Stoichiometric copper waste, Product purification.[3]Significant explosion hazard from unstable diazonium salts, Strict temperature control (0-5°C) required, Byproduct formation.[4][9]
Scalability Score 8/106/104/10

Recommendation: For scale-up, Palladium-Catalyzed Cyanation offers the best balance of efficiency, versatility, and manageable safety risks, despite the higher initial cost of the catalyst. The milder reaction conditions and lower heavy metal waste stream (catalytic vs. stoichiometric) make it a more environmentally sustainable and controllable process.[2]

Q2: What are the primary safety concerns when handling large quantities of cyanide reagents?

A2: The high toxicity of cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) is the foremost concern.[3] Ingestion, inhalation, or skin contact can be fatal. A critical and often overlooked danger is the accidental acidification of cyanide salts , which liberates highly toxic hydrogen cyanide (HCN) gas.

Core Safety Protocols:

  • Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing (e.g., a bleach or caustic scrubber).

  • Personal Protective Equipment (PPE): Mandate the use of a lab coat, safety goggles, face shield, and cyanide-rated gloves.

  • Segregation: Store cyanide reagents away from acids in a cool, dry, and clearly marked location.

  • Emergency Preparedness: An emergency cyanide antidote kit must be immediately accessible, and all personnel must be trained in its use and in emergency response procedures.[3]

  • Waste Disposal: All cyanide-containing waste streams must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal according to institutional and environmental regulations.

Q3: Which analytical techniques are recommended for in-process control (IPC) and final product release?

A3: Robust analytical monitoring is crucial for a successful and safe scale-up.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool. It should be used to monitor the disappearance of the starting material (e.g., 3-Amino-5-bromobenzoic acid) and the appearance of the product. Setting a clear endpoint for the reaction (e.g., <1% starting material remaining) is essential to avoid unnecessary heating or side reactions.

  • Final Product Release:

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity: Assessed quantitatively by HPLC (typically >98% for pharmaceutical intermediates).

    • Residual Metals: If a palladium or copper catalyst is used, the final product must be tested for residual metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets regulatory limits.

    • Physical Properties: Melting point and appearance should be recorded.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cyanation

This guide focuses on the recommended palladium-catalyzed route, addressing common issues encountered during scale-up.

Issue 1: Stalled or Incomplete Cyanation Reaction

Question: My palladium-catalyzed cyanation of 3-Amino-5-bromobenzoic acid is stalling at 60-70% conversion, even after extended reaction times. What are the potential causes?

Answer: This is a frequent scale-up challenge. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Cause A: Catalyst Deactivation by Oxygen.

    • Why it Happens: Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) by atmospheric oxygen. This is a major issue in large reactors with significant headspace.

    • Solution: Ensure a rigorously inert atmosphere. The reactor should be thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintaining a gentle positive pressure of inert gas throughout the reaction is critical. Using deoxygenated solvents, prepared by sparging with nitrogen for 30-60 minutes, is also highly recommended.[2]

  • Cause B: Catalyst Poisoning by Cyanide Source.

    • Why it Happens: Simple alkali metal cyanides like KCN or NaCN can have low solubility and can sometimes deactivate the palladium catalyst.[2][8]

    • Solution: Zinc cyanide (Zn(CN)₂) is often a superior reagent as it is less likely to poison the catalyst.[2] If using KCN, adding a catalyst promoter like zinc metal powder can sometimes be beneficial.[2]

  • Cause C: Insufficient Temperature.

    • Why it Happens: While milder than copper-catalyzed methods, these reactions still require sufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step.

    • Solution: The optimal temperature is typically between 80-120°C.[8] If the reaction stalls at a lower temperature, cautiously increasing the temperature in 5-10°C increments while monitoring by HPLC may restart the conversion.

  • Cause D: Poor Mass Transfer.

    • Why it Happens: On a larger scale, inefficient stirring can lead to poor mixing of the heterogeneous mixture (solid cyanide salt, dissolved starting material, and catalyst).

    • Solution: Ensure the reactor's agitation is sufficient to create a well-suspended slurry. Verify that the impeller design is appropriate for solid-liquid mixtures.

Issue 2: Formation of Dark, Tar-Like Byproducts

Question: The reaction mixture is turning dark brown or black, and my final product is difficult to purify. What is causing this?

Answer: Dark coloration often points to catalyst decomposition or side reactions.

Potential Causes & Solutions:

  • Cause A: Catalyst Decomposition.

    • Why it Happens: At excessively high temperatures or in the presence of impurities, the palladium catalyst can decompose to form palladium black, an inactive particulate form of the metal.

    • Solution: Carefully control the reaction temperature and avoid exceeding the recommended range. Ensure all reagents and the solvent are of high purity.

  • Cause B: Side Reactions.

    • Why it Happens: The amino group on the starting material can potentially coordinate to the palladium center, leading to undesired side reactions or catalyst inhibition.

    • Solution: While protection of the amine is usually not necessary, ensuring the correct ligand-to-metal ratio is important. The phosphine ligand (e.g., dppf) helps stabilize the catalyst and prevent side reactions. Ensure the ligand has not degraded; it should be stored under an inert atmosphere.

Issue 3: Difficulty in Removing Residual Palladium

Question: My isolated this compound has high levels of residual palladium that I cannot remove through simple recrystallization. How can I purify it?

Answer: Removing trace heavy metals is a critical final step for pharmaceutical intermediates.

Solutions:

  • Aqueous Work-up with a Chelating Agent: During the work-up, wash the organic layer containing the product with an aqueous solution of a chelating agent. Solutions of thiourea, cysteine, or sodium sulfide can effectively scavenge dissolved palladium.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can adsorb residual palladium. A subsequent hot filtration is required. Perform this on a small scale first to ensure the product is not also adsorbed.

  • Metal Scavenging Resins: For very low specifications, passing a solution of the product through a dedicated metal scavenger resin (e.g., thiol-functionalized silica) is a highly effective but more expensive option.

Section 3: Visualizations and Protocols

Diagram 1: Synthetic Pathway via Palladium-Catalyzed Cyanation

Synthetic_Pathway A 3-Amino-5-bromobenzoic acid B This compound A->B Cyanation reagents Pd(dppf)Cl₂ (cat.) Zn(CN)₂ Solvent (e.g., Dioxane) Heat (80-120°C) reagents->A

Caption: Palladium-catalyzed cyanation of 3-Amino-5-bromobenzoic acid.

Diagram 2: Troubleshooting Workflow for Low Cyanation Yield

Troubleshooting_Workflow start Low Yield in Cyanation Reaction check_inert Check Inert Atmosphere Is the system fully purged? Are deoxygenated solvents used? start->check_inert check_temp Evaluate Temperature Is temp within 80-120°C? Is heating uniform? start->check_temp check_reagents Assess Reagents Is the Pd catalyst/ligand fresh? Is the cyanide source high purity? start->check_reagents check_mixing Verify Agitation Is stirring vigorous enough? Is the slurry well-suspended? start->check_mixing resolve_inert Action: Purge system again. Use freshly degassed solvent. check_inert->resolve_inert resolve_temp Action: Optimize temperature. Ensure accurate probe placement. check_temp->resolve_temp resolve_reagents Action: Use fresh catalyst. Consider alternative cyanide source (Zn(CN)₂). check_reagents->resolve_reagents resolve_mixing Action: Increase agitation speed. Check impeller configuration. check_mixing->resolve_mixing

Caption: Troubleshooting logic for low cyanation reaction yield.

Experimental Protocol: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up equipment. A thorough risk assessment must be conducted before any work begins.[10]

Reagents:

  • 3-Amino-5-bromobenzoic acid (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • 1,4-Dioxane (deoxygenated)

Procedure:

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Amino-5-bromobenzoic acid (1.0 eq) and Zinc Cyanide (0.6 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure a fully inert atmosphere.

  • Reagent Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 eq) followed by deoxygenated 1,4-dioxane.

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 101°C). The mixture should form a brown slurry.

  • Monitoring: Monitor the reaction progress by taking small, quenched aliquots for HPLC analysis every 2 hours. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete (<1% starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with an aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford this compound as a solid.[3]

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-Amino-5-cyanobenzoic acid is a critical, non-negotiable aspect of the development pipeline. This compound serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the quality, safety, and efficacy of the final drug product. Even seemingly minor impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the API.[1][2]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound. We will dissect a primary reversed-phase HPLC (RP-HPLC) method, explore a compelling alternative using mixed-mode chromatography, and provide the scientific rationale behind the methodological choices. All protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3]

The Analytical Challenge: Understanding Potential Impurities

Effective purity analysis begins with an understanding of what impurities might be present. The synthetic routes to this compound often involve multi-step processes, such as the cyanation of a halogenated precursor.[4][5] Consequently, a range of process-related impurities could co-exist with the final product:

  • Unreacted Starting Materials: Such as 3-amino-5-bromobenzoic acid or other halogenated precursors.

  • Intermediates: Incomplete reactions can leave residual intermediates from various stages of the synthesis.

  • Isomeric Impurities: Positional isomers, such as 2-amino-5-cyanobenzoic acid or 3-amino-4-cyanobenzoic acid, which may arise from impurities in the initial starting materials.

  • By-products: Compounds formed from side reactions, for example, the hydrolysis of the cyano group to a carboxamide or carboxylic acid.

  • Degradation Products: The molecule may degrade under specific pH, light, or temperature conditions.

An effective analytical method must be able to separate the main component from all these potential impurities.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and broad applicability.[6] For a polar aromatic compound like this compound, a C18 stationary phase is an excellent starting point, providing hydrophobic interactions as the primary retention mechanism.

Experimental Protocol: RP-HPLC-UV

Objective: To quantify the purity of this compound and separate it from potential process-related impurities.

1. Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard length C18 column provides a good balance of resolution, efficiency, and backpressure for separating a range of polar and non-polar impurities. The 5 µm particle size is robust and suitable for routine quality control.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The acidic modifier is crucial. This compound has both an acidic (carboxylic acid) and a basic (amino) functional group. The low pH (~2.5) ensures that the carboxylic acid is protonated (less polar) and the amino group is protonated (ionized). This consistent ionization state prevents peak tailing and provides reproducible retention. Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength for aromatic compounds.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient is essential to ensure that any highly retained, non-polar impurities are eluted from the column in a reasonable time, while still providing sufficient resolution for early-eluting polar impurities. The re-equilibration step ensures the column is ready for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 254 nmAromatic compounds with conjugated systems, like this compound, typically exhibit strong absorbance at 254 nm, offering good sensitivity for both the main peak and potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the UV maxima of unknown peaks.
Injection Volume 10 µLA standard injection volume to avoid column overloading and peak distortion.

2. Standard and Sample Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a good choice to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to remove particulates that could damage the HPLC system.

Data Analysis

Purity is typically determined using the area percent method. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, reference standards for those impurities would be required.

Alternative Method: Mixed-Mode Chromatography

While RP-HPLC is highly effective, challenging separations, particularly of isomers or highly polar compounds, can benefit from alternative selectivities. Mixed-mode chromatography, which utilizes a stationary phase with both hydrophobic and ion-exchange characteristics, offers a powerful alternative.[7][8][9]

For this compound, a mixed-mode column with reversed-phase (e.g., C18) and anion-exchange functionalities would be particularly advantageous. This allows for simultaneous separation based on hydrophobicity and ionic interactions with the deprotonated carboxylic acid group.

Comparative Performance
FeatureRP-HPLC (C18)Mixed-Mode HPLC (RP/Anion-Exchange)
Primary Mechanism Hydrophobic InteractionsHydrophobic and Anion-Exchange Interactions
Selectivity Good for general impurity profiling. May struggle to resolve structurally similar isomers.Excellent selectivity for isomers and other ionic impurities. Retention is tunable by adjusting both organic solvent and mobile phase pH/ionic strength.[8]
Peak Shape Good, especially with an acidic mobile phase to suppress silanol interactions and ensure consistent analyte ionization.Potentially sharper peaks for acidic analytes due to the additional ion-exchange interaction mechanism.
Method Development Relatively straightforward. Primarily involves optimizing the organic solvent gradient.More complex, requiring optimization of both organic content and buffer pH/concentration to control the two retention mechanisms.
Ideal Application Robust, routine quality control for known impurity profiles.Difficult separations, analysis of complex mixtures with both neutral and ionic impurities, and resolving positional isomers.

Method Validation: A Self-Validating System

A developed HPLC method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] According to ICH Q2(R2) guidelines, a purity method should be validated for the following parameters[11]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit of the impurities up to 120% of the assay concentration.

  • Accuracy: The closeness of the test results to the true value. For impurity quantification, this is often determined by analyzing a sample spiked with known amounts of the impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Diagrams and Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Autosampler->Column Pump Pump & Gradient Mixer Pump->Autosampler Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Result

Caption: General experimental workflow for HPLC purity analysis.

Validation_Logic Method Developed HPLC Method Validation Method Validation (ICH Q2) Method->Validation Params Specificity Linearity Accuracy Precision LOD/LOQ Robustness Validation->Params Result Validated Method for QC Validation->Result Params->Result All Criteria Met

Caption: Logical flow of the method validation process.

Conclusion and Recommendations

For the routine purity determination of this compound, a well-validated Reversed-Phase HPLC method using a C18 column with a phosphoric acid-acetonitrile gradient is the recommended primary approach. It is robust, reliable, and capable of separating the main component from a wide range of potential process-related impurities. The method's simplicity makes it ideal for high-throughput quality control environments.

However, for challenging separations involving isomeric impurities or for comprehensive characterization during method development, Mixed-Mode Chromatography should be considered a powerful alternative. The orthogonal selectivity it provides can be invaluable for resolving co-eluting peaks that may be missed by conventional RP-HPLC.

Ultimately, the choice of method depends on the specific analytical challenge. A thorough understanding of the potential impurity profile, coupled with a rigorous method validation protocol based on ICH guidelines, will ensure the generation of accurate and reliable purity data, safeguarding the quality of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-5-cyanobenzoic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction: The Challenge of Isomeric Purity

In medicinal chemistry and materials science, derivatives of 3-amino-5-cyanobenzoic acid represent a scaffold of significant interest due to their versatile chemical handles. The precise arrangement of the amino, cyano, and carboxylic acid groups on the benzene ring is paramount, as even minor positional changes can drastically alter a compound's biological activity, solubility, and physicochemical properties. Simple analytical techniques often fall short in distinguishing between closely related isomers.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural confirmation of these derivatives. We will move beyond a simple recitation of methods to explain the underlying logic of experimental selection, demonstrating how a systematic, multi-technique NMR approach serves as a self-validating system for structural elucidation.

Pillar 1: The Foundational Spectrum (1D NMR)

The first step in any structural analysis is the acquisition of basic one-dimensional ¹H and ¹³C NMR spectra.[1] These initial experiments provide a census of the proton and carbon environments within the molecule.

What to Expect for a this compound Structure:
  • ¹H NMR Spectrum:

    • Carboxylic Acid Proton (-COOH): A characteristically broad singlet appearing far downfield, typically around 12 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[2] Its broadness and exchangeability can be confirmed by adding a drop of D₂O, which causes the signal to disappear.[3]

    • Amine Protons (-NH₂): A broad signal for the two protons, whose chemical shift is highly dependent on solvent, concentration, and temperature, often appearing between 5 and 6 ppm in DMSO-d₆.[3][4][5]

    • Aromatic Protons (Ar-H): For a 1,3,5-trisubstituted ring, we expect three distinct aromatic proton signals. Their chemical shifts are influenced by the electronic nature of the substituents. The electron-donating amino group will shield nearby protons (shifting them upfield), while the electron-withdrawing carboxyl and cyano groups will deshield them (shifting them downfield).

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (-COOH): Found in the 165-185 ppm range.[2]

    • Nitrile Carbon (-CN): A sharp signal typically appearing between 115 and 130 ppm.[2]

    • Aromatic Carbons: Six distinct signals are expected. Three will be protonated (CH) and three will be quaternary (C-NH₂, C-COOH, C-CN). The carbons directly attached to electronegative atoms (C-N, C-C=O) will be shifted further downfield.

Experimental Protocol: Standard 1D NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for polar compounds and its ability to form hydrogen bonds slows the exchange rate of the -COOH and -NH₂ protons, making them more readily observable.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[6][7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure the spectral window is wide enough to capture all signals, from TMS at 0 ppm to the carboxylic acid proton potentially beyond 12 ppm.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the quaternary carbons which exhibit no Nuclear Overhauser Effect (NOE) enhancement and can have long relaxation times.

Pillar 2: Assembling the Framework with 2D NMR

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. A logical progression through Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for irrefutable proof of structure.

Step 1: Mapping Proton Neighbors with COSY

Correlation SpectroscopY (COSY) is the cornerstone experiment for identifying which protons are spin-coupled to each other, typically through two or three bonds.[9] In our aromatic system, this will reveal the connectivity of the ring protons.

  • Causality: For a 3-amino-5-cyano substitution pattern, the three aromatic protons (H-2, H-4, H-6) are separated from each other by a substituent. We expect to see a correlation (cross-peak) only between H-4 and H-6, and between H-4 and H-2, which are four bonds apart (meta-coupling). This meta-coupling is typically small (J ≈ 2-3 Hz) and results in weaker cross-peaks than the stronger ortho-coupling (J ≈ 7-9 Hz) you would see in other isomers. The absence of strong ortho correlations is a key piece of evidence.

References

A Comparative Guide to 3-Amino-5-cyanobenzoic Acid and its Isomers in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architect's Toolkit for Crystalline Porous Materials

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over the design of crystalline porous polymers.[1] These materials are constructed from two primary components: metal ions or clusters (nodes) and organic ligands (linkers or struts) that bridge the nodes to form one-, two-, or three-dimensional networks.[1] The defining characteristics of MOFs—their exceptionally high surface areas, tunable pore sizes, and chemically versatile interiors—make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2]

The organic linker is the primary tool for tailoring the structure and function of a MOF.[3] Among the vast library of potential linkers, aminobenzoic acids are particularly versatile building blocks.[4] They possess a carboxylate group for robust coordination to metal centers and an amino group that can imbue the final material with specific functionalities or serve as a handle for post-synthetic modification.[5] The specific placement of the amino group on the benzene ring—its isomerism—profoundly influences the linker's geometry, which in turn dictates the topology, porosity, and ultimate properties of the resulting framework.[6][7]

This guide provides an in-depth comparison of the common aminobenzoic acid isomers—2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid—with a special focus on 3-Amino-5-cyanobenzoic acid . By examining the structural and electronic effects of both the amino group's position and the introduction of a cyano moiety, we aim to provide researchers with the foundational knowledge to strategically select and design linkers for next-generation, task-specific MOFs.

The Aminobenzoic Acid Scaffold: A Tale of Three Isomers

The distinct reactivity and structural influence of the three primary aminobenzoic acid isomers are governed by the relative positions of their amino and carboxylic acid functional groups.[4] This positional isomerism is a critical design parameter in reticular chemistry.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho arrangement places the amino and carboxylate groups in close proximity. This can lead to intramolecular hydrogen bonding, influencing the linker's conformation. In some coordination environments, both groups can chelate to a single metal center. However, this proximity can also introduce steric hindrance, and MOFs synthesized with this linker can sometimes exhibit lower thermal stability compared to their para-isomer counterparts. The basicity of the amino group in this position has been exploited to create catalytic sites within MOFs for reactions like Knoevenagel condensation.[8]

  • 3-Aminobenzoic Acid: The meta positioning of the functional groups results in a distinctly angular or "bent" linker. This geometry is instrumental in constructing MOFs with more complex, non-linear topologies and unique pore shapes, moving beyond the simple cubic or square grid networks often generated from linear linkers. This isomer has been successfully used in the synthesis of polymer-MOF composites where it directs the formation of specific structural motifs.[9]

  • 4-Aminobenzoic Acid (PABA): As a para-substituted linker, PABA is linear and rigid. This geometry is highly favored for the construction of robust, thermally stable MOFs with high porosity and well-defined, regular channels.[10][11] The amino group is highly accessible at the pore surface, making it an ideal candidate for post-synthetic modification to introduce new functionalities. PABA-based MOFs have shown significant promise as fluorescent sensors, where interactions with analytes modulate their emission properties.[12]

cluster_2ABA 2-Aminobenzoic Acid cluster_3ABA 3-Aminobenzoic Acid cluster_4ABA 4-Aminobenzoic Acid cluster_3A5CBA This compound node_2 node_2 node_3 node_3 node_4 node_4 node_5 node_5

Figure 1: Molecular structures of aminobenzoic acid isomers.

Spotlight on this compound: A Multifunctional Linker

The introduction of a cyano (-C≡N) group to the 3-aminobenzoic acid backbone creates a highly functionalized, angular linker with unique electronic and coordinating properties. The cyano group is strongly electron-withdrawing and possesses a significant dipole moment, which profoundly impacts the resulting MOF's characteristics.

Key Advantages and Effects:

  • Enhanced Host-Guest Interactions: The polar cyano group can act as a potent hydrogen bond acceptor and engage in dipole-dipole interactions.[13] This functionality can create specific binding sites within the MOF pores, enhancing the selective adsorption of polar molecules like CO2. The nitrogen atom's lone pair provides a Lewis basic site that can favorably interact with acidic gases.[14]

  • Modulation of Electronic and Optical Properties: The electron-withdrawing nature of the cyano group can alter the electronic structure of the linker, influencing the MOF's luminescent properties. This can lead to shifts in emission wavelengths or changes in quantum yield, making these MOFs suitable for chemical sensing applications.[15]

  • Additional Coordination or Reactive Site: While primarily coordinating through its carboxylate group, the nitrogen of the cyano group can, in some cases, participate in secondary coordination to metal centers or interact with metal adatoms.[13] Furthermore, it can serve as a latent reactive handle for post-synthetic modifications distinct from those targeting the amino group.[16]

By combining the angular geometry of the 3-aminobenzoic acid scaffold with the strong electronic and interactive properties of the cyano group, this compound offers a pathway to MOFs with intricate topologies and highly functionalized pore environments.

Comparative Performance Data

The choice of linker has a direct and measurable impact on the physical properties of the resulting MOF. The following tables summarize the distinct characteristics imparted by each isomer.

Table 1: Structural and Functional Comparison of Aminobenzoic Acid Linkers

Isomer-NH₂ PositionLinker GeometryTypical MOF CharacteristicsKey Applications
2-Aminobenzoic Acid orthoAngular, potential for chelationCan form less stable frameworks; provides basic sites near metal nodes.Heterogeneous catalysis.[8]
3-Aminobenzoic Acid metaBent / AngularComplex, non-linear network topologies; unique pore geometries.Polymer-MOF composites, specialized architectures.[9]
4-Aminobenzoic Acid paraLinear, RigidHigh-porosity, robust frameworks with regular channels.[10][17]Gas storage, sensing, post-synthetic modification platforms.[12]
This compound metaBent / AngularFunctionalized pores with polar cyano groups; potential for high selectivity.Selective gas adsorption, luminescent sensing.[13]

Table 2: Exemplary Performance Data of MOFs from Aminobenzoic Acid Linkers

MOF / SystemLinker UsedMetal Ion(s)BET Surface Area (m²/g)Performance Metric
Pb-MOF Derivative4-Aminobenzoic Acid derivativePb²⁺1181.45High porosity for potential energy storage applications.[17]
Amine-functionalized MOF2-Amino-1,4-benzenedicarboxylateZn²⁺Not specifiedHigh CO₂ adsorption capacity of 7.2 mmol/g.[14]
IRMOF-32-AminoterephthalateZn²⁺Not specified55.36% loading capacity for curcumin, higher than non-functionalized analog.[5]
Mg-ABDC2-Aminobenzene-1,4-dicarboxylateMg²⁺Not specified94.7% conversion in Knoevenagel condensation catalysis.[8]
Fe-MOFp-Aminobenzoic Acid (PABA)Fe²⁺Not specifiedActs as a "turn-off" luminescence sensor for aldehydes and ketones.[11]

Experimental Protocols: From Synthesis to Functionalization

The following protocols provide a generalized framework for the synthesis and characterization of aminobenzoic acid-based MOFs. Note: These are representative protocols and must be optimized for specific metal-linker combinations.

Protocol 1: Solvothermal Synthesis of an Aminobenzoic Acid-Based MOF

This protocol outlines a standard solvothermal method, a common technique for producing high-quality crystalline MOFs.

start 1. Reagent Preparation Dissolve metal salt (e.g., Zn(NO₃)₂·6H₂O) and aminobenzoic acid linker in a solvent (e.g., DMF/Ethanol) in a Teflon-lined autoclave. react 2. Solvothermal Reaction Seal the autoclave and place in a programmable oven. Heat to a specific temperature (e.g., 80-120°C) for a set duration (e.g., 24-72 hours). start->react cool 3. Cooling & Isolation Allow the autoclave to cool slowly to room temperature. Isolate the crystalline product by decanting or filtration. react->cool wash 4. Product Washing Wash the collected crystals with fresh solvent (e.g., DMF, then Ethanol) multiple times to remove unreacted starting materials. cool->wash activate 5. Activation Exchange the solvent with a low-boiling point solvent (e.g., Chloroform or Acetone). Remove the solvent under vacuum at an elevated temperature (e.g., 100-150°C) to yield a porous, guest-free MOF. wash->activate

Figure 2: General workflow for solvothermal MOF synthesis.

Causality and Rationale:

  • Solvent Choice: A high-boiling point solvent like N,N-Dimethylformamide (DMF) is often used to achieve the necessary reaction temperatures and to solubilize the organic linkers.

  • Slow Cooling: Gradual cooling of the autoclave is crucial for promoting the growth of large, well-defined single crystals suitable for X-ray diffraction analysis.

  • Activation: This final step is critical. It involves the complete removal of solvent molecules from the MOF's pores without causing the framework to collapse. A properly activated sample is essential for accurate porosity measurements and for ensuring accessibility of the internal surface area for guest molecules.

Protocol 2: Characterization of the Synthesized MOF

A multi-technique approach is required to validate the synthesis and characterize the properties of the MOF.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern is compared to a calculated pattern from single-crystal X-ray diffraction or to previously reported data.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to understand the temperature at which the framework begins to decompose. It also helps confirm the removal of guest solvent molecules after activation.

  • Gas Sorption Analysis (N₂ at 77 K): This experiment is performed on the activated sample to determine its porosity. The resulting isotherm is used to calculate the BET surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of the expected functional groups (e.g., disappearance of the carboxylic acid C=O stretch and appearance of carboxylate stretches, presence of -NH₂ and -C≡N stretches) and to verify the coordination of the linker to the metal center.

Conclusion and Outlook

The choice of an organic linker is a defining step in the rational design of Metal-Organic Frameworks. The comparison between 2-, 3-, and 4-aminobenzoic acid clearly demonstrates that positional isomerism is a powerful tool for controlling the final architecture and properties of the material. Linear linkers like 4-aminobenzoic acid are ideal for creating robust, high-surface-area materials, while angular linkers like 3-aminobenzoic acid give access to more complex topologies.

This compound emerges as a particularly compelling building block. It combines the structure-directing influence of a bent meta-substituted core with the potent electronic and interactive properties of a cyano functional group. This combination offers a direct route to MOFs with highly functionalized pore environments, pre-designed for selective molecular recognition, targeted catalysis, or advanced sensing applications. As researchers continue to push the boundaries of materials design, such multifunctional linkers will be indispensable in creating MOFs that are not just porous, but are precisely engineered to solve critical challenges in energy, environment, and medicine.

References

A Comparative Guide to the Biological Activity of 3-Amino-5-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The substituted benzoic acid framework is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive compounds. Among these, derivatives of 3-amino-5-cyanobenzoic acid present a particularly intriguing yet underexplored class of molecules. The presence of three distinct functional groups—an amine, a nitrile, and a carboxylic acid—at the 1, 3, and 5 positions of the benzene ring offers a rich chemical space for derivatization and the potential to interact with multiple biological targets.

This guide provides a comprehensive evaluation of the potential biological activities of this compound derivatives. Drawing upon data from structurally related aminobenzoic acid analogs, we will explore their potential as anticancer, antioxidant, and antimicrobial agents. This document details established experimental protocols for assessing these activities, presents a framework for comparative data analysis, and delves into the potential molecular pathways these compounds may modulate.

The Rationale: Why this compound?

The strategic placement of the amino, cyano, and carboxyl groups on the benzene ring provides a unique combination of electronic and steric properties. The amino group can act as a hydrogen bond donor and a nucleophile, the carboxylic acid as a hydrogen bond donor and acceptor and a key interaction point with biological targets, and the cyano group as a strong electron-withdrawing group and a potential site for further chemical modification. This trifunctional scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying each functional group to fine-tune the compound's biological profile.

While direct and extensive studies on this compound derivatives are emerging, research on closely related aminobenzoic acid derivatives has revealed significant biological potential, particularly in oncology and infectious diseases.[1][2][3][4][5][6][7] This guide will leverage these findings to project the potential activities of this compound derivatives and provide a roadmap for their systematic evaluation.

Proposed Synthetic and Evaluative Workflow

A logical workflow is essential for the systematic evaluation of a new class of compounds. The following diagram illustrates a proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow A Synthesis of this compound Derivatives B Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) A->B Library of Derivatives C Secondary Assays for Active Compounds (e.g., Antioxidant, Enzyme Inhibition) B->C Hit Identification D Lead Compound Identification C->D Data Analysis & SAR E Mechanism of Action Studies (e.g., Pathway Analysis) D->E Lead Optimization F In Vivo Studies E->F Preclinical Candidate

Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Evaluating Anticancer Activity

Derivatives of aminobenzoic acid have shown promise as anticancer agents.[2][3][5][6] A primary screening for anticancer activity typically involves evaluating the cytotoxicity of the synthesized compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Potential Molecular Targets and Signaling Pathways

Based on studies of related compounds, two potential targets for anticancer activity are Histone Deacetylase 8 (HDAC8) and Epidermal Growth Factor Receptor (EGFR).

HDAC8 Signaling Pathway: HDAC8 is a class I histone deacetylase that plays a role in cell proliferation and survival.[3][6] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

HDAC8_Pathway HDAC8 HDAC8 Acetylated_Histones Acetylated Histones HDAC8->Acetylated_Histones Deacetylation Gene_Expression Altered Gene Expression (e.g., p21, Bax) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Derivative 3-Amino-5-cyanobenzoic Acid Derivative Derivative->HDAC8 Inhibition

Caption: Simplified HDAC8 signaling pathway and the potential inhibitory role of this compound derivatives.

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth and proliferation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Derivative 3-Amino-5-cyanobenzoic Acid Derivative Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the potential inhibitory action of this compound derivatives.

Evaluating Antioxidant Activity

Many benzoic acid derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[5][6] The antioxidant capacity of the synthesized compounds can be evaluated using assays such as the DPPH and ABTS radical scavenging assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound to 1 mL of the ABTS•+ working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Evaluating Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aminobenzoic acid derivatives have been reported to possess antimicrobial activity.[1][4][7] The antimicrobial potential of this compound derivatives can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, ampicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Analysis

To facilitate a clear comparison of the biological activities of a series of synthesized this compound derivatives, the data should be presented in a tabular format. The following tables are templates for organizing the experimental results.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundHeLaMCF-7A549Doxorubicin (Standard)
Derivative 1
Derivative 2
Derivative 3
...

Table 2: Comparative Antioxidant Activity (% Inhibition at a specific concentration or IC₅₀ in µg/mL)

CompoundDPPH AssayABTS AssayAscorbic Acid (Standard)
Derivative 1
Derivative 2
Derivative 3
...

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansCiprofloxacin (Standard)
Derivative 1
Derivative 2
Derivative 3
...

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of multiple functional groups allows for extensive chemical modification to optimize biological activity. This guide has outlined a systematic approach to the synthesis and evaluation of these derivatives, with a focus on their potential anticancer, antioxidant, and antimicrobial properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation using the protocols detailed herein. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. For lead compounds, further investigation into their mechanism of action, including the identification of specific molecular targets, will be essential for their progression into preclinical and clinical development.

References

Comparative Guide to Linker Selection for Specific Gas Adsorption in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organic Linkers in Tailoring MOF Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The modular nature of MOFs allows for a high degree of tunability in their structure and function, making them exceptionally promising materials for a wide range of applications, including gas storage and separation.[2][3] The organic linker, in particular, plays a pivotal role in defining the pore size, shape, and chemical environment of the MOF, which in turn dictates its affinity and selectivity for specific gas molecules.[3][4] This guide provides a comparative analysis of different linker strategies for enhancing the adsorption of specific gases, supported by experimental data and established protocols. We will delve into the causal relationships between linker properties and gas adsorption performance, offering insights for the rational design of next-generation MOF materials.

The Influence of Linker Functionalization on Gas Adsorption

The introduction of specific functional groups onto the organic linker is a powerful and widely employed strategy to enhance the gas adsorption properties of MOFs.[5][6] These functional groups can introduce specific binding sites, alter the polarity of the pore environment, and influence the overall stability of the framework.

Amine Functionalization for Enhanced CO₂ Capture

Amine (-NH₂) functionalization is a particularly effective approach for increasing the affinity of MOFs towards acidic gases like carbon dioxide (CO₂).[6] The basic nature of the amine groups provides strong interaction sites for the weakly acidic CO₂ molecules, often leading to a significant increase in adsorption capacity and selectivity.[5][6]

A prominent example is the UiO-66 family of MOFs, which are known for their exceptional stability.[4] By comparing the parent UiO-66 with its amine-functionalized counterpart, UiO-66-NH₂, a clear enhancement in CO₂ adsorption is observed.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5[4]
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[4]

Causality: The increased CO₂ uptake in UiO-66-NH₂ can be attributed to the specific interactions between the amine groups and CO₂ molecules.[5] This interaction goes beyond simple physisorption and introduces a component of chemisorption, leading to a higher heat of adsorption and preferential binding of CO₂ over other gases like nitrogen (N₂).[5]

Other Functional Groups for Tailoring Adsorption

Beyond amines, other functional groups can be employed to tune the adsorption properties of MOFs for various gases. For instance, the introduction of nitro (-NO₂) or hydroxyl (-OH) groups can also influence CO₂ adsorption, albeit to a different extent than amine groups.[4]

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8[4]
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0[4]

Insight: While both -NO₂ and -OH functionalization lead to an increase in CO₂ uptake compared to the parent UiO-66, the effect is less pronounced than with -NH₂. This highlights the importance of selecting a functional group with the optimal chemical and electronic properties to maximize the desired gas-framework interactions.

The Impact of Linker Length on Pore Geometry and Gas Adsorption

The length of the organic linker directly influences the pore size and volume of the resulting MOF.[7][8] Longer linkers generally lead to larger pores, which can be advantageous for accommodating larger gas molecules or increasing the overall storage capacity. However, there is a trade-off, as excessively large pores can lead to weaker interactions with gas molecules and lower selectivity.

A computational study on a series of isoreticular MOFs (IRMOFs) with varying linker lengths demonstrated this relationship.[8] While longer linkers led to a decrease in thermal conductivity due to increased porosity, they also impacted the interface between the organic and inorganic components of the framework.[8] In another study, increasing the linker length in a series of zinc-based MOFs resulted in a more favorable binding energy for hydrogen (H₂) molecules, attributed to reduced steric hindrance.[7] However, the number of adsorbed H₂ moles per unit cell decreased with longer linkers due to a lower density of active sites.[7]

Key Takeaway: The optimal linker length is a critical design parameter that must be carefully considered to balance pore size, surface area, and the strength of gas-framework interactions for a specific application.

Enhancing Water Stability through Hydrophobic Linkers

For many practical applications, particularly in industrial settings, the stability of MOFs in the presence of water is a crucial factor.[9][10] Many MOFs are susceptible to degradation upon exposure to moisture, which can significantly compromise their gas adsorption performance.[9][11] A key strategy to address this challenge is the incorporation of hydrophobic linkers or the post-synthetic modification of the MOF to introduce hydrophobic functionalities.[9][10][11]

By using hydrophobic ligands or introducing hydrophobic groups, the water stability of MOFs can be significantly improved.[9][10] This "hydrophobic engineering" can be achieved through pore hydrophobization or surface hydrophobization.[9][10] For example, modifying MOFs with long alkyl substituents has been shown to increase their water contact angle, indicating enhanced hydrophobicity.[9] Another approach involves coating the external surface of MOFs with a hydrophobic polymer, which can reduce water adsorption while retaining the CO₂ sorption capacity.[11]

Expertise in Action: The selection of hydrophobic linkers is not only about preventing framework degradation but also about improving selectivity in mixed-gas streams containing water vapor. A hydrophobic pore environment can preferentially exclude water molecules, allowing the target gas to access the adsorption sites.

Experimental Protocols for Evaluating Linker Performance

To objectively compare the performance of different linkers, a standardized set of experimental protocols is essential. These protocols should provide quantitative data on the structural and gas adsorption properties of the synthesized MOFs.

MOF Synthesis and Activation

A typical solvothermal synthesis method is employed for the preparation of the UiO-66 series of MOFs.[4]

Step-by-Step Protocol:

  • Precursor Solution: Dissolve the metal salt (e.g., Zirconium(IV) chloride) and the respective organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66) in a suitable solvent, such as N,N-dimethylformamide (DMF).[4] The molar ratio of metal to linker is typically maintained at 1:1.[4]

  • Solvothermal Reaction: Seal the precursor solution in a Teflon-lined autoclave and heat it to a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[4]

  • Product Collection and Washing: After cooling to room temperature, collect the crystalline product by filtration. Wash the product extensively with DMF and then ethanol to remove any unreacted precursors and solvent molecules.[4]

  • Activation: Dry the washed product under vacuum to remove the solvent from the pores. This "activation" step is crucial for making the internal surface area accessible for gas adsorption.

Characterization Techniques

Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique used to confirm the crystalline structure and phase purity of the synthesized MOFs.[4] The experimental PXRD pattern should match the simulated pattern for the expected crystal structure.

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOFs and to determine the appropriate activation temperature.[4] The analysis involves heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature.

Gas Adsorption Measurements: Volumetric gas adsorption analysis is used to measure the gas uptake capacity and determine the surface area of the MOFs.[4][12]

Step-by-Step Protocol for Gas Adsorption:

  • Degassing: Before the measurement, the MOF sample is degassed under vacuum at an elevated temperature (determined from TGA) to remove any adsorbed guest molecules from the pores.[13]

  • Isotherm Measurement: The analysis is performed at a constant temperature (e.g., 77 K for N₂ adsorption to determine surface area, or 273 K/298 K for CO₂ adsorption).[4][12] A known amount of gas is dosed into the sample cell, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change.[12] This process is repeated at various pressures to generate an adsorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the N₂ adsorption isotherm in the relative pressure range of 0.05 to 0.3.[12] The CO₂ adsorption capacity is determined from the amount of gas adsorbed at a specific pressure (e.g., 1 bar).

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Solvothermal Synthesis washing Washing & Filtration synthesis->washing activation Activation washing->activation pxrd PXRD activation->pxrd Confirm Structure tga TGA activation->tga Determine Stability gas_adsorption Gas Adsorption activation->gas_adsorption Measure Performance surface_area BET Surface Area gas_adsorption->surface_area capacity Adsorption Capacity gas_adsorption->capacity selectivity Selectivity gas_adsorption->selectivity

Caption: Experimental workflow for MOF synthesis, characterization, and performance evaluation.

Logical Relationships in Linker Design for Gas Adsorption

The rational design of linkers for specific gas adsorption applications involves understanding the interplay between various linker properties and their impact on the final MOF's performance.

linker_design_logic linker_properties Linker Properties functional_group Functional Group (-NH2, -OH, etc.) linker_properties->functional_group linker_length Linker Length linker_properties->linker_length hydrophobicity Hydrophobicity linker_properties->hydrophobicity pore_chemistry Pore Chemistry functional_group->pore_chemistry pore_geometry Pore Geometry (Size & Shape) linker_length->pore_geometry hydrophobicity->pore_chemistry stability Water Stability hydrophobicity->stability mof_properties MOF Properties adsorption_capacity Adsorption Capacity pore_chemistry->adsorption_capacity selectivity Selectivity pore_chemistry->selectivity pore_geometry->adsorption_capacity pore_geometry->selectivity cyclability Cyclability stability->cyclability performance Gas Adsorption Performance adsorption_capacity->performance selectivity->performance cyclability->performance

Caption: Logical relationships between linker properties, MOF characteristics, and gas adsorption performance.

Conclusion and Future Outlook

The choice of the organic linker is a critical determinant of the gas adsorption properties of Metal-Organic Frameworks. By strategically modifying linker functionality, length, and hydrophobicity, it is possible to fine-tune the performance of MOFs for specific applications, such as CO₂ capture and selective gas separation. This guide has provided a comparative overview of key linker design strategies, supported by experimental data and detailed protocols. As the field continues to evolve, the development of novel linkers with increasingly complex functionalities will undoubtedly lead to the creation of next-generation MOFs with unprecedented performance and stability, paving the way for their widespread implementation in industrial processes. The use of computational screening and machine learning is also emerging as a powerful tool to accelerate the discovery of optimal linkers for targeted gas separations.[14][15]

References

Navigating the Synthesis of 3-Amino-5-cyanobenzoic Acid: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-Amino-5-cyanobenzoic acid, a valuable building block in pharmaceutical and materials science, presents a landscape of varied chemical pathways. The selection of an optimal route is a critical decision, balancing considerations of yield, purity, cost, safety, and scalability. This guide provides a comprehensive comparison of prominent synthetic strategies, offering in-depth technical analysis and experimental insights to inform your research and development endeavors.

Executive Summary: A Comparative Overview

The synthesis of this compound predominantly revolves around two strategic approaches: introduction of the cyano group onto a pre-functionalized benzoic acid derivative, or the formation of the benzoic acid moiety from a cyanotoluene precursor. Each strategy offers distinct advantages and challenges.

Synthetic Route Starting Material Key Reactions Reported Yield Key Advantages Primary Challenges
Route 1: Diazotization and Cyanation of an Aminobenzoic Acid Derivative 3,5-Diaminobenzoic acid or 3-Amino-5-halobenzoic acidDiazotization, Sandmeyer ReactionVaries (typically moderate to good)Well-established chemistry, versatile for analogue synthesis.Use of highly toxic cyanide salts, potential for side reactions.
Route 2: Oxidation of a Cyanotoluene Derivative 3-Amino-5-cyanotolueneOxidation of the methyl groupCan be high (>80%)[1]Avoids direct handling of cyanide in the final steps, potentially high yielding.Oxidation conditions can be harsh and may require optimization to avoid over-oxidation or degradation.
Route 3: Palladium-Catalyzed Cyanation of a Halobenzoic Acid Derivative 3-Amino-5-bromobenzoic acid or 3-Amino-5-chlorobenzoic acidPalladium-catalyzed cross-couplingGood to excellentHigh functional group tolerance, often high yields and selectivity.Cost of palladium catalyst and ligands, potential for heavy metal contamination in the product.

Route 1: The Classic Approach - Diazotization and Sandmeyer Reaction

This long-established route leverages the conversion of an amino group into a diazonium salt, which is subsequently displaced by a cyanide nucleophile in a Sandmeyer or related reaction.[2]

Mechanistic Pathway

The synthesis typically begins with a readily available di- or mono-substituted aminobenzoic acid. The primary amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This intermediate is then treated with a cyanide source, commonly copper(I) cyanide, to introduce the cyano group.

Route_1_Sandmeyer_Reaction 3,5-Diaminobenzoic_acid 3,5-Diaminobenzoic acid Diazonium_Salt Mono-diazonium Salt Intermediate 3,5-Diaminobenzoic_acid->Diazonium_Salt 1. NaNO2, HCl 3-Amino-5-cyanobenzoic_acid This compound Diazonium_Salt->3-Amino-5-cyanobenzoic_acid 2. CuCN

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocol: Representative Procedure
  • Diazotization: Dissolve 3,5-diaminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and then heat to facilitate the completion of the reaction. Cool the mixture, and adjust the pH to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetonitrile.[3]

Discussion

Expertise & Experience: The success of the Sandmeyer reaction is highly dependent on careful temperature control during the diazotization step to prevent the premature decomposition of the diazonium salt. The choice of cyanide source and reaction conditions can influence the yield and purity of the final product.

Trustworthiness: This method's reliability is well-documented in organic synthesis literature. However, the use of highly toxic inorganic cyanides necessitates stringent safety protocols, including performing the reaction in a well-ventilated fume hood and having a cyanide antidote kit readily available.[3]

Route 2: Oxidation of a Substituted Toluene

An alternative strategy involves the oxidation of a pre-functionalized toluene derivative. This approach can be advantageous as it introduces the carboxylic acid functionality in the final step.

Mechanistic Pathway

This route starts with a toluene derivative where the amino and cyano groups are already in the desired positions. The methyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent.

Route_2_Oxidation 3-Amino-5-cyanotoluene 3-Amino-5-cyanotoluene 3-Amino-5-cyanobenzoic_acid This compound 3-Amino-5-cyanotoluene->3-Amino-5-cyanobenzoic_acid Oxidizing Agent (e.g., KMnO4, H2O2)

Caption: Workflow for the oxidation of a cyanotoluene derivative.

Experimental Protocol: Representative Procedure
  • Reaction Setup: Suspend 3-amino-5-cyanotoluene in an appropriate solvent.

  • Oxidation: Add the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide with a catalyst) portion-wise or dropwise, controlling the temperature of the reaction.

  • Work-up and Isolation: After the reaction is complete, the oxidant is quenched, and the product is isolated by adjusting the pH to precipitate the carboxylic acid. Filtration and recrystallization yield the purified product. A patent describes a two-step process starting from 3-cyano toluene, with the final oxidation step using hydrogen peroxide yielding 90%[1].

Discussion

Expertise & Experience: The choice of oxidant is crucial. Strong oxidants like potassium permanganate can sometimes lead to degradation of the aromatic ring or other functional groups if the reaction conditions are not carefully controlled. Milder, more selective oxidation methods may be preferred.

Trustworthiness: This route can be highly efficient and avoids the use of a Sandmeyer reaction. The starting material, 3-amino-5-cyanotoluene, can be prepared from 3-nitrotoluene through reduction and subsequent cyanation.

Route 3: Modern Approach - Palladium-Catalyzed Cyanation

Modern synthetic chemistry offers a powerful alternative through palladium-catalyzed cross-coupling reactions. This method allows for the direct introduction of a cyano group onto an aromatic ring bearing a halide.

Mechanistic Pathway

This route typically involves the reaction of a halogenated precursor, such as 3-amino-5-bromobenzoic acid, with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Route_3_Pd_Catalysis 3-Amino-5-bromobenzoic_acid 3-Amino-5-bromobenzoic acid 3-Amino-5-cyanobenzoic_acid This compound 3-Amino-5-bromobenzoic_acid->3-Amino-5-cyanobenzoic_acid Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)2)

Caption: Workflow for palladium-catalyzed cyanation.

Experimental Protocol: Representative Procedure
  • Reaction Setup: To a solution of 3-amino-5-bromobenzoic acid in a suitable solvent (e.g., DMF, DMAc), add the palladium catalyst, a phosphine ligand, and the cyanide source (e.g., zinc cyanide).

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture, dilute with a suitable solvent, and wash with an aqueous solution to remove inorganic salts. The organic layer is then concentrated, and the product is purified by crystallization or chromatography. Patents have described the use of zinc cyanide and a palladium catalyst for the cyanation of related 2-amino-5-halobenzoic acid derivatives.[4]

Discussion

Expertise & Experience: The success of this reaction hinges on the selection of the appropriate catalyst-ligand system and reaction conditions. The choice of cyanide source is also critical; zinc cyanide is often preferred over alkali metal cyanides due to its lower basicity and reduced tendency to deactivate the catalyst.[4]

Trustworthiness: Palladium-catalyzed cyanation is a highly reliable and versatile method. However, the cost of the catalyst and the need to remove residual palladium from the final product are important considerations, especially for pharmaceutical applications.

Conclusion and Recommendations

The optimal synthetic route for this compound depends on the specific requirements of the project.

  • For small-scale laboratory synthesis and analogue development , the Sandmeyer reaction (Route 1) offers a classic and versatile approach, provided that appropriate safety measures are in place for handling cyanides.

  • For large-scale production where cost and avoidance of highly toxic reagents in the final steps are paramount , the oxidation of a cyanotoluene derivative (Route 2) presents a compelling option, assuming the oxidation step can be optimized for high yield and purity.

  • For syntheses requiring high functional group tolerance and potentially the highest yields and selectivity , palladium-catalyzed cyanation (Route 3) is the state-of-the-art method, although catalyst cost and removal must be factored in.

Ultimately, the choice of synthetic route should be guided by a thorough evaluation of the available starting materials, equipment, safety infrastructure, and the desired scale and purity of the final product.

References

A Comparative Guide to the Quantitative Analysis of 3-Amino-5-cyanobenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-cyanobenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] Its structural features—an aromatic ring substituted with an amine, a nitrile, and a carboxylic acid—make it a versatile intermediate. For researchers, scientists, and drug development professionals, the ability to accurately quantify this compound within a dynamic reaction mixture is not merely a procedural step but a cornerstone of process understanding and control. Precise measurement is critical for monitoring reaction kinetics, determining accurate yields, identifying and quantifying impurities, and ultimately ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth comparison of various analytical techniques for the quantitative analysis of this compound in complex reaction matrices. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards.

Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the specific requirements of the analysis—speed, sensitivity, selectivity, and the complexity of the reaction matrix. For a multi-component reaction mixture, where starting materials, reagents, intermediates, and byproducts coexist, selectivity is paramount to avoid erroneous quantification.

Method_Selection_Workflow start Define Analytical Goal (e.g., Reaction Monitoring, Impurity Profiling, Final Yield) matrix Assess Sample Matrix Complexity (Clean, Moderate, Complex) start->matrix requirements Define Performance Requirements (Sensitivity, Speed, Specificity, Cost) matrix->requirements decision_simple Is Matrix Simple & Analyte Concentration High? requirements->decision_simple decision_complex Is High Specificity in Complex Matrix Required? decision_simple->decision_complex No uv_vis UV-Vis Spectroscopy decision_simple->uv_vis Yes decision_insitu Is Real-Time, In-Situ Monitoring Needed? decision_complex->decision_insitu No hplc HPLC-UV / LC-MS decision_complex->hplc Yes (Most Common) gcms GC-MS (with Derivatization) decision_complex->gcms Yes (If Volatility is Achievable) decision_insitu->hplc No (Requires Sampling) qnmr Quantitative NMR (qNMR) decision_insitu->qnmr Yes validate Perform Method Validation (ICH Guidelines) uv_vis->validate hplc->validate gcms->validate qnmr->validate

Caption: Workflow for selecting the appropriate analytical technique.

Comparative Analysis of Key Methodologies

The primary candidates for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry. Each presents a unique balance of capabilities.

Parameter HPLC-UV / LC-MS GC-MS (with Derivatization) Quantitative NMR (qNMR) UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV or mass detection.Separation of volatile derivatives by boiling point, followed by mass detection.Signal integration relative to an internal standard in a magnetic field.Measurement of light absorbance at a specific wavelength.
Specificity Very High (Excellent for complex mixtures). LC-MS confirms identity by mass.[3][4]Very High (Excellent resolution).High (Structurally specific). Can distinguish isomers.Low to Moderate (Prone to spectral overlap from other components).[5]
Sensitivity (LOD) High (ng/mL to pg/mL).Very High (pg/mL).Low to Moderate (µg/mL to mg/mL).[6]Moderate (µg/mL).
Sample Prep Simple to Moderate (Dilution, filtration, possible extraction).[7][8]Complex (Requires quantitative, reproducible derivatization to increase volatility).[9][10]Simple (Dilution in deuterated solvent with internal standard).[11]Simple (Dilution in a suitable solvent).
In-Situ Analysis No (Requires discrete sampling).No (Requires discrete sampling and derivatization).Yes (Ideal for real-time reaction monitoring).[12][13]No (Possible with flow cell, but specificity is a major issue).
Cost Moderate to High.Moderate to High.High (Instrument cost).Low.
Best For Routine quality control, impurity profiling, and accurate yield determination in complex matrices.Trace analysis where high sensitivity is required and derivatization is feasible.Mechanistic studies, reaction kinetics, and in-situ monitoring without sample workup.[14]Quick checks in very simple and well-defined reaction systems.

Experimental Protocols: A Practical Guide

Here we provide detailed, self-validating protocols for the two most robust and widely applicable techniques: HPLC-UV and qNMR.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is the workhorse for pharmaceutical analysis due to its high specificity, robustness, and sensitivity. The protocol is designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation.[15][16]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation sample_prep 1. Reaction Quenching & Sampling (Take accurate aliquot from mixture) dilution 2. Serial Dilution (Dilute with mobile phase to fall within linear range) sample_prep->dilution filtration 3. Filtration (Use 0.22 or 0.45 µm syringe filter to protect column) dilution->filtration instrument 5. HPLC System Setup (Equilibrate column with mobile phase) filtration->instrument std_prep 4. Prepare Calibration Standards (From certified reference material) injection 6. Sample Injection (Inject standards, QC, and samples) instrument->injection separation 7. Chromatographic Separation (Isocratic or gradient elution) injection->separation detection 8. UV Detection (Monitor at λmax, e.g., ~254 nm or 310 nm) separation->detection integration 9. Peak Integration (Integrate peak area of the analyte) detection->integration calibration 10. Construct Calibration Curve (Plot Area vs. Concentration) integration->calibration quantification 11. Quantify Sample Concentration (Interpolate from curve) calibration->quantification validation 12. Method Validation (Assess Linearity, Accuracy, Precision, LOD/LOQ) quantification->validation

Caption: Detailed experimental workflow for HPLC analysis.

1. Materials and Instrumentation

  • Reference Standard: this compound (purity ≥98%).

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and water, with formic acid or phosphoric acid.

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Isocratic, e.g., 70% A / 30% B. The exact ratio must be optimized to achieve good peak shape and resolution from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a maximum absorbance wavelength (λmax), determined by scanning the reference standard with a DAD.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dissolve in a small amount of ACN, then dilute to volume with mobile phase to create a 100 µg/mL stock.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[8]

  • Reaction Sample: Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase to a concentration expected to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection to remove particulates and protect the column.[17][18]

4. Method Validation Protocol A trustworthy protocol must be a self-validating system.[19][20] Perform the following tests:

  • Specificity: Inject a blank (mobile phase), a placebo (reaction mixture without the analyte), and the analyte standard to ensure no interfering peaks at the analyte's retention time.

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. An R² value > 0.995 is typically required.

  • Accuracy: Perform a recovery study by spiking a known amount of the analyte into a placebo reaction mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be <3%.

Protocol 2: In-Situ Reaction Monitoring by Quantitative NMR (qNMR)

qNMR is exceptionally powerful for tracking the consumption of reactants and formation of products in real-time without the need for separation.[6][11] Its quantitation is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation sampling 1. Withdraw Aliquot (e.g., 0.1 mL from reaction) add_std 2. Add Internal Standard (Known mass of an inert compound, e.g., Maleic Anhydride) sampling->add_std dissolve 3. Dissolve in Deuterated Solvent (e.g., DMSO-d6) add_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer setup 5. Spectrometer Setup (Lock, Tune, Shim) transfer->setup params 6. Set Quantitative Parameters (Ensure D1+AQ > 5*T1 for full relaxation) setup->params acquire 7. Acquire ¹H Spectrum params->acquire process 8. Process Spectrum (Phase and Baseline Correction) acquire->process integrate 9. Integrate Signals (Integrate non-overlapping peaks for analyte and standard) process->integrate calculate 10. Calculate Concentration (Using the qNMR equation) integrate->calculate

Caption: Workflow for quantitative analysis using ¹H NMR.

1. Materials and Instrumentation

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte or other reaction components (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard should be soluble in the chosen deuterated solvent.[11]

  • Deuterated Solvent: A solvent that dissolves all components of interest (e.g., DMSO-d₆, CDCl₃).

2. Experimental Procedure

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a vial.

    • Withdraw a precise aliquot of the reaction mixture and add it to the vial.

    • Add a sufficient volume of deuterated solvent to fully dissolve the contents.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Insert the sample, lock, tune, and shim the spectrometer.

    • Crucially, set a long relaxation delay (d1). This delay, plus the acquisition time (aq), must be at least five times the longest T₁ relaxation time of the signals being integrated (d1 + aq ≥ 5 * T₁).[12] This ensures all protons have fully relaxed before the next pulse, which is essential for accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for signals of interest).

3. Data Analysis and Calculation

  • Apply phase and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the concentration using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₓ)

    Where:

    • Cₓ: Concentration of the analyte

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • ₓ: refers to the analyte

    • ᵢₛ: refers to the internal standard

Conclusion

The quantitative analysis of this compound in a reaction mixture is a multifaceted challenge that requires a tailored analytical approach.

  • For routine, high-throughput analysis where accuracy and sensitivity are paramount, a validated HPLC-UV method is the industry standard. Its high specificity makes it ideal for navigating the chemical complexity of a typical reaction matrix.

  • For fundamental process understanding, kinetic profiling, and real-time monitoring, qNMR offers unparalleled insight. Its ability to provide direct, in-situ quantification without chromatographic separation makes it an invaluable tool for process development and optimization.

While simpler methods like UV-Vis spectroscopy and more complex ones like GC-MS have their place, the judicious application of HPLC and qNMR provides a comprehensive and robust toolkit for any researcher or scientist working with this important chemical intermediate. The choice between them depends entirely on whether the analytical question is "what is the final concentration?" (HPLC) or "how is the concentration changing over time?" (qNMR).

References

A Comparative Guide to the Stability of Metal-Organic Frameworks (MOFs) Derived from 3-Amino-5-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical assessment of the anticipated stability of Metal-Organic Frameworks (MOFs) synthesized from the 3-amino-5-cyanobenzoic acid linker. While direct experimental data for MOFs based on this specific linker is limited in publicly accessible literature, this guide will extrapolate from foundational principles of MOF chemistry and comparative data from structurally analogous frameworks. We will explore the expected thermal, chemical, and hydrolytic stability, benchmarked against well-characterized MOFs such as the UiO-66 and ZIF-8 families. This guide will also provide detailed experimental protocols for researchers to validate these predictions.

The stability of a MOF is a critical parameter that dictates its suitability for various applications, from gas storage and separation to catalysis and drug delivery.[1] Stability is broadly categorized into thermal, chemical, and mechanical robustness.[1] The primary factors influencing MOF stability are the strength of the metal-ligand bond, the coordination number of the metal node, and the rigidity and chemical nature of the organic linker.[2] High-valent metal ions like Zr(IV) and Cr(III) are known to form highly stable MOFs with carboxylate linkers.[1]

The this compound Linker: A Structural Perspective

The this compound linker presents an interesting case for MOF synthesis. It is a derivative of benzoic acid, a common building block for MOFs.[3] The presence of both an amino (-NH₂) and a cyano (-CN) group on the aromatic ring is expected to significantly influence the resulting MOF's properties.

  • Amino Group (-NH₂): The amino group is a versatile functional group in MOF chemistry. It can act as a Brønsted base and a coordination site for metal ions, potentially influencing the framework's catalytic activity and adsorption properties.[4] However, amino groups can also impact stability. For instance, in the well-studied UiO-66 framework, the introduction of an amino group to the terephthalic acid linker (forming UiO-66-NH₂) has been shown to slightly decrease its thermal stability compared to the parent UiO-66.[5] This is attributed to the electronic effects of the amino group on the carboxylate-metal bond.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group and can participate in coordination to metal centers, though it is a weaker coordinator than the carboxylate group. Its presence can influence the electronic properties of the linker and potentially impact the overall framework stability. There is limited systematic research on the effect of cyano groups on the stability of carboxylate-based MOFs.

The combination of an electron-donating amino group and an electron-withdrawing cyano group on the same aromatic ring creates a "push-pull" electronic effect. This could lead to unique framework properties but also makes predicting stability without direct experimental data challenging.

Comparative Stability Assessment

To provide a useful comparison, we will benchmark the predicted stability of MOFs derived from this compound against three well-characterized and widely used MOFs: UiO-66-NH₂, ZIF-8, and MIL-101(Cr).

MOF Metal Node Organic Linker Thermal Stability (in N₂/Air) Chemical Stability
Predicted: this compound MOF (e.g., with Zr) Zr(IV)This compoundPredicted: ~300-350 °CPredicted: Stable in neutral and mildly acidic conditions; likely susceptible to strong bases.
UiO-66-NH₂ Zr(IV)2-Amino-1,4-benzenedicarboxylic acid~350-400 °C[6]Stable in water and acidic solutions (pH > 1); degrades in strong bases (pH > 10).[7]
ZIF-8 Zn(II)2-MethylimidazoleUp to 550 °C[8]High stability in boiling alkaline water and organic solvents; degrades in acidic conditions.[8]
MIL-101(Cr) Cr(III)1,4-Benzenedicarboxylic acid~300-350 °CExcellent stability in water, mild acids, and bases.[9]

Causality Behind Stability Predictions:

  • Thermal Stability: The predicted thermal stability of a Zr-based MOF with this compound is slightly lower than that of UiO-66-NH₂. This is because the presence of two functional groups, particularly the cyano group, may introduce additional pathways for thermal decomposition compared to the singly functionalized linker in UiO-66-NH₂.[5]

  • Chemical Stability: The robust Zr-O carboxylate bond is expected to confer good hydrolytic and acid stability, similar to the UiO-66 family.[2] The amino group, being basic, will likely render the framework susceptible to degradation in strongly acidic solutions due to protonation. Conversely, the framework is predicted to be unstable in strongly basic solutions, a common characteristic of carboxylate-based MOFs where hydroxide ions can displace the linker from the metal node.[10]

Experimental Protocols for Stability Assessment

To validate the predicted stability of novel MOFs, a standardized set of characterization techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the MOF.

Methodology:

  • Place 5-10 mg of the activated MOF sample into an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a constant ramp rate of 10 °C/min under a continuous flow of nitrogen or air.

  • Record the weight loss as a function of temperature. The onset of significant weight loss after the removal of solvent molecules indicates the decomposition of the framework.

Diagram of TGA Workflow:

TGA_Workflow start Start: MOF Sample (5-10 mg) tga TGA Instrument start->tga heating Heat to 800°C (10°C/min) in N₂/Air tga->heating data Record Weight vs. Temperature heating->data analysis Analyze TGA Curve for Decomposition Temperature data->analysis end End: Thermal Stability Data analysis->end

Caption: Workflow for Thermogravimetric Analysis of MOFs.

Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the retention of crystallinity after exposure to various chemical environments.

Methodology:

  • Obtain a baseline PXRD pattern of the as-synthesized, activated MOF.

  • Suspend approximately 20 mg of the MOF in 10 mL of the desired solvent (e.g., water, ethanol, acidic/basic aqueous solutions of varying pH).

  • Stir the suspension at room temperature for a set period (e.g., 24 hours).

  • Isolate the MOF by centrifugation, wash with a suitable solvent (e.g., water and then ethanol), and dry under vacuum.

  • Record the PXRD pattern of the treated sample.

  • Compare the PXRD pattern of the treated sample with the baseline pattern. Retention of the characteristic peaks indicates stability, while a loss of peak intensity or the appearance of new peaks suggests degradation or structural changes.

Diagram of PXRD Stability Testing Workflow:

PXRD_Workflow cluster_before Baseline Characterization cluster_treatment Chemical Treatment cluster_after Post-Treatment Analysis mof_sample As-Synthesized MOF pxrd_before Record Baseline PXRD mof_sample->pxrd_before treatment Suspend in Solvent (e.g., pH 2, 7, 12) for 24h mof_sample->treatment compare Compare PXRD Patterns: Stable vs. Degraded pxrd_before->compare recover Recover and Dry MOF treatment->recover pxrd_after Record Post-Treatment PXRD recover->pxrd_after pxrd_after->compare

Caption: Workflow for assessing MOF chemical stability using PXRD.

Conclusion

MOFs derived from this compound are predicted to exhibit moderate to good thermal and chemical stability, particularly when synthesized with high-valent metal ions such as Zr(IV). Their stability profile is anticipated to be comparable to other amino-functionalized carboxylate MOFs like UiO-66-NH₂. The presence of the cyano group may slightly reduce the overall stability compared to simpler amino-functionalized analogues. However, the unique electronic properties conferred by the dual functionalization could lead to enhanced performance in applications such as catalysis and sensing. The experimental protocols provided in this guide offer a robust framework for validating these predictions and thoroughly characterizing the stability of these and other novel MOF materials.

References

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a product to understanding its entire lifecycle, including proper disposal, is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Amino-5-cyanobenzoic acid, ensuring the safety of your team and the integrity of your research environment.

This compound is a molecule that demands respect due to its composite functional groups. The primary hazard stems from the cyano (-CN) group . Many nitrile compounds can be metabolized in the body to release cyanide, which is a potent systemic toxin.[1] The secondary hazards are associated with the aromatic amine and carboxylic acid functionalities, which can cause skin, eye, and respiratory irritation.[2][3]

Therefore, our disposal plan is not merely a suggestion; it is a critical control measure designed to mitigate these specific risks. The core principle is to treat this compound with the same precautions as any other cyanide-containing material.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[2]Prevents dermal absorption, which is a potential route of exposure for cyanide-containing compounds.[4]
Eye Protection Chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]Protects against accidental splashes of solutions or contact with solid dust, which can cause serious eye irritation.[2][3]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[5]Minimizes the risk of skin contact with the solid compound or solutions. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2][7]
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[8][9]The compound can cause respiratory irritation.[2][10] A fume hood provides the primary engineering control to prevent inhalation of airborne particulates. For emergency situations or large spills, a NIOSH-approved respirator may be necessary.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of materials contaminated with this compound.

G Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels, excess chemical) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., reaction mixtures, solutions) Waste_Type->Liquid_Waste Liquid Decon Decontamination (e.g., glassware) Waste_Type->Decon Contaminated Equipment Container_Solid Place in a dedicated, leak-proof solid hazardous waste container. Solid_Waste->Container_Solid Container_Liquid Place in a dedicated, leak-proof liquid hazardous waste container (≤ 1 quart). Liquid_Waste->Container_Liquid Rinse_Proc Perform Triple Rinse Protocol in a chemical fume hood. Decon->Rinse_Proc Labeling Label Container: 'HAZARDOUS WASTE - CYANIDE' 'No Acids' List all components Date of generation Container_Solid->Labeling Container_Liquid->Labeling Storage Store in a cool, dry, designated area away from acids and oxidizers. Secondary containment is required. Labeling->Storage Disposal Arrange for pickup by a licensed hazardous waste disposal service. Storage->Disposal Rinse_Collect Collect all rinsate as liquid cyanide waste. Rinse_Proc->Rinse_Collect Rinse_Collect->Container_Liquid

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal & Decontamination Protocols

Adherence to a standardized protocol is a self-validating system that ensures safety and compliance. Do not deviate from these steps.

Protocol 1: Waste Collection and Segregation
  • Establish a Designated Area : All work and waste generation involving this compound must occur in a designated area, such as a chemical fume hood.[8] This prevents the spread of contamination.

  • Use Dedicated Waste Containers : Never mix cyanide-containing waste with other waste streams.[12] Use separate, clearly labeled containers for solid and liquid waste.

    • Liquid Waste : Use a liquid-tight container, no larger than one quart (0.94 liters).[12] This size limitation is a safety measure to minimize the quantity of hazardous material in a single container.

    • Solid Waste : Use a heavy-duty plastic bag or a securely sealed container for all contaminated solids, including gloves, weigh paper, and absorbent pads.[8][12]

  • Labeling is Critical : Immediately label the waste container. The label must include:

    • The words "Hazardous Waste – Cyanide" and "No Acids".[8][12]

    • The full chemical name(s) of the contents.

    • The date waste was first added.

    • This is a strict requirement from regulatory bodies like the EPA and is essential to prevent accidental mixing. The "No Acids" warning is paramount because acidification of cyanide waste can generate deadly hydrogen cyanide (HCN) gas.[9]

  • Storage Pending Disposal : Store the sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[9] Crucially, this storage area must be separate from any acids or strong oxidizing agents.[9][12] Employ secondary containment to prevent spills.

Protocol 2: Decontamination of Glassware and Surfaces
  • Perform in Fume Hood : All decontamination activities must be conducted inside a chemical fume hood.[8]

  • Initial Rinse : Rinse all contaminated glassware and equipment three times with a dilute sodium hydroxide solution (e.g., 0.1 to 1 mM).[12] The alkaline nature of the rinse solution helps to stabilize the cyanide ion and prevent the formation of HCN gas.

  • Collect Rinsate : All rinsate from this initial cleaning process must be collected and disposed of as liquid cyanide hazardous waste.[12]

  • Secondary Cleaning : After the initial decontamination rinse, glassware can be washed normally with soap and water. This water can then be discharged to the sink.[12]

  • Surface Decontamination : Wipe the work area thoroughly with a cloth dampened with a pH 10 buffer solution or soapy water, followed by clean water.[9][12] All wipes and absorbent pads used must be disposed of as solid cyanide hazardous waste.[8]

Emergency Procedures: Spill Response

Accidents happen, but a prepared response minimizes the risk.

Minor Spill (Contained within a fume hood)
  • Alert Personnel : Inform others in the lab of the spill.

  • Containment : If liquid, absorb the spill using a chemical absorbent pad or other inert material (e.g., sand, kitty litter).[7][12]

  • Cleanup : Carefully sweep up solid spills to avoid generating dust.[12] Use a cloth dampened with a pH 10 soapy water solution if necessary to prevent dust from becoming airborne.[12]

  • Disposal : Place all cleanup materials into a heavy-duty plastic bag, seal it, and dispose of it as solid cyanide hazardous waste.[12]

  • Decontaminate : Wipe the area thoroughly with a pH 10 solution as described in the decontamination protocol.[12]

Major Spill (Outside of a fume hood or a large quantity)
  • Evacuate Immediately : Alert all personnel in the vicinity and evacuate the laboratory.[12][13]

  • Isolate the Area : Close the door and prevent anyone from re-entering.[12]

  • Call for Help : Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services (e.g., 911) immediately.[12][13] Provide the chemical name and location of the spill.

  • Do Not Attempt to Clean Up : A major spill of a cyanide-containing compound requires a specialized response from trained professionals.

Final Disposal: The Role of Professional Services

Under regulations set by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), cyanide-containing waste is classified as hazardous waste.[14][15] As such, it cannot be disposed of in standard trash or drains.

The collected and properly labeled waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[16] These services will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will be neutralized or treated using approved methods to eliminate its hazardous properties.[16]

References

A Senior Application Scientist's Guide to Handling 3-Amino-5-cyanobenzoic Acid: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision with which we conduct it. Handling specialized chemical reagents like 3-Amino-5-cyanobenzoic acid demands a comprehensive understanding of its properties and a rigorous adherence to safety protocols. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in scientific principles to ensure your safety and the validity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling protocol is established, a thorough risk assessment is paramount. This compound is a multifunctional aromatic compound. Its structure, featuring an amine group, a nitrile group, and a carboxylic acid, dictates its reactivity and toxicological profile.

Safety Data Sheets (SDS) and chemical databases classify this compound with several key hazard statements. While a specific SDS for this compound is not available, data from structurally similar compounds like 4-cyanobenzoic acid and 3-aminobenzoic acid provide a strong basis for a conservative safety approach. The primary hazards are identified as:

Hazard ClassGHS Hazard StatementPotential EffectCitation
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1][2]
Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can cause significant pain, redness, and potential damage.[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledSystemic toxic effects may occur upon absorption through skin, ingestion, or inhalation of dust.[2][4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs.[2][6]

This initial analysis dictates that all handling procedures must prioritize the prevention of skin and eye contact, as well as the inhalation of airborne particles.

The Core PPE Ensemble: A Multi-Layered Defense

Based on the identified risks, a standard PPE ensemble is required. Each component is selected to counter a specific exposure route.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[7] Nitrile provides good resistance against a wide range of chemicals, including the aromatic amine and nitrile functionalities present in this compound.[8][9] For tasks involving larger quantities or a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer sufficient protection from fine dust or splashes.[1][3] When handling larger quantities where there is a significant splash hazard, a face shield should be worn in addition to goggles.[1][9]

  • Body Protection: A full-length laboratory coat, buttoned completely, is essential to protect skin and personal clothing.[7] Ensure the material is appropriate for chemical handling; a Nomex® or similar flame-resistant coat is preferable, worn over clothing made of natural fibers like cotton.[7]

  • Respiratory Protection: All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation risk.[10] If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[11][12]

Procedural Guidance: A Step-by-Step Operational Plan

This section provides a procedural workflow designed to be a self-validating system for safety.

Preparation and Engineering Controls
  • Designate the Workspace: All work with this compound must be performed in a designated area, clearly marked, within a chemical fume hood.[10]

  • Verify Engineering Controls: Before starting, ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them within the fume hood to minimize movement in and out of the controlled space.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][13]

Handling and Weighing Protocol

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Disposal A 1. Don Full PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Function C 3. Carefully Open Container B->C D 4. Use Spatula to Weigh Solid onto Weigh Paper C->D E 5. Tightly Reseal Container D->E F 6. Transfer Compound to Reaction Vessel E->F G 7. Dispose of Weigh Paper in Solid Waste Container F->G H 8. Decontaminate Spatula and Work Surface G->H I 9. Doff PPE Correctly (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure.

G Spill Spill Occurs Assess Assess Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large PPE Don Appropriate PPE (incl. Respirator if needed) SmallSpill->PPE Alert Alert Colleagues & Evacuate Area LargeSpill->Alert ContactEHS Contact EHS/Safety Officer Alert->ContactEHS Contain Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Carefully Sweep into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Decision Flowchart for Spill Response.

  • Small Spills (inside a fume hood):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[2]

    • Carefully sweep the material into a clearly labeled hazardous waste container.[4][14]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any unused compound. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[1]

  • Disposal Compliance: All waste must be disposed of in accordance with local, regional, and national regulations. Consult your EHS department for specific institutional procedures.[10]

Emergency Procedures: In Case of Exposure

Immediate first aid can significantly mitigate potential harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you build a framework of trust and scientific integrity. This ensures not only the well-being of all personnel but also the reliability of the valuable research you conduct.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.